Product packaging for Isocaproaldehyde(Cat. No.:CAS No. 1119-16-0)

Isocaproaldehyde

Cat. No.: B1672222
CAS No.: 1119-16-0
M. Wt: 100.16 g/mol
InChI Key: JGEGJYXHCFUMJF-UHFFFAOYSA-N
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Description

4-methylpentanal is an alpha-CH2-containing aldehyde. It has a role as a human metabolite and a mouse metabolite.
4-Methylpentanal has been reported in Homo sapiens with data available.
produced from side-chain cleavage of 20,22-dihydroxycholesterol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1672222 Isocaproaldehyde CAS No. 1119-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGJYXHCFUMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061509
Record name Pentanal, 4-methyl-
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Methylpentanal
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CAS No.

1119-16-0
Record name Isocaproaldehyde
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Record name Isocaproaldehyde
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Record name Pentanal, 4-methyl-
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Record name Pentanal, 4-methyl-
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Record name 4-methylvaleraldehyde
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Record name 4-METHYLVALERALDEHYDE
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Record name 4-Methylpentanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproaldehyde, systematically named 4-methylpentanal, is a branched-chain aldehyde with significant roles in both industrial chemistry and biological systems. It serves as a versatile intermediate in the synthesis of various organic compounds and is a natural product of cholesterol metabolism in mammals.[1][2][3] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, intended for a technical audience in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature, characterized by the pungent odor typical of lower molecular weight aldehydes.[1] Its branched structure influences its physical properties, distinguishing it from its straight-chain isomer, hexanal.

Table 1: Physicochemical Properties of this compound (4-Methylpentanal)

PropertyValueSource
IUPAC Name 4-Methylpentanal[1][2]
Synonyms This compound, Isohexanal, 4-Methylvaleraldehyde[1]
CAS Number 1119-16-0[1][4]
Molecular Formula C₆H₁₂O[1][2][4]
Molecular Weight 100.16 g/mol [1][2][4]
Appearance Colorless Liquid[1]
Physical Description Solid (as per HMDB)[2]
Boiling Point 118.1 °C at 760 mmHg[4]
Density 0.799 g/cm³[4]
Flash Point 17.8 °C[4]
Vapor Pressure 16.9 mmHg at 25°C[4]
Refractive Index 1.394[4]
LogP 1.62150[4]
Kovats Retention Index (Standard non-polar) 714[2][5]
Kovats Retention Index (Standard polar) 1038, 1039[2][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes involve the oxidation of the corresponding primary alcohol and the hydroformylation of an alkene.

Oxidation of 4-Methyl-1-pentanol

A common and direct method for synthesizing aldehydes is the oxidation of primary alcohols. For this compound, the precursor is 4-methyl-1-pentanol. To prevent over-oxidation to the carboxylic acid, specific oxidizing agents are employed.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Reagents: 4-methyl-1-pentanol, Pyridinium Chlorochromate (PCC), Dichloromethane (anhydrous).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous dichloromethane.

    • To this stirred suspension, add a solution of 4-methyl-1-pentanol in anhydrous dichloromethane dropwise.

    • The reaction is typically exothermic and should be monitored. The mixture will turn into a dark, tarry substance.

    • Allow the reaction to stir at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

    • Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

    • The filtrate is then concentrated under reduced pressure.

    • The crude this compound can be purified by distillation.

Hydroformylation of 3-Methyl-1-butene

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. This compound can be synthesized via the hydroformylation of 3-methyl-1-butene.

Experimental Protocol: Hydroformylation using a Rhodium Catalyst

  • Reagents: 3-methyl-1-butene, Syngas (a mixture of carbon monoxide and hydrogen), Rhodium-based catalyst (e.g., a rhodium complex with a phosphine ligand), appropriate solvent (e.g., toluene).

  • Procedure:

    • A high-pressure reactor (autoclave) is charged with the solvent, the rhodium catalyst, and any co-catalysts or ligands.

    • The reactor is sealed and purged with an inert gas.

    • 3-methyl-1-butene is introduced into the reactor.

    • The reactor is pressurized with syngas to the desired pressure (e.g., 1-3 MPa) and heated to the reaction temperature (e.g., 70-100°C).[6]

    • The reaction is stirred for a set period, during which the uptake of syngas can be monitored.

    • After the reaction, the reactor is cooled, and the excess pressure is carefully released.

    • The product mixture, containing both linear (this compound) and branched aldehyde isomers, is collected.

    • The this compound is then isolated and purified, typically by distillation.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the aldehyde proton allows for easy oxidation.

Oxidation

This compound can be readily oxidized to form 4-methylpentanoic acid. This is a characteristic reaction of aldehydes that distinguishes them from ketones.

Experimental Protocol: Tollens' Test (Silver Mirror Test)

  • Objective: To qualitatively detect the presence of the aldehyde group.

  • Reagents: Tollens' reagent (an aqueous solution of silver nitrate and ammonia), test sample of this compound.

  • Procedure:

    • Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

    • In a clean test tube, add a small amount of this compound.

    • Add the freshly prepared Tollens' reagent to the test tube.

    • Gently warm the mixture in a water bath.

  • Expected Result: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, which results from the reduction of Ag⁺ to metallic silver by the aldehyde.

Nucleophilic Addition

The carbonyl carbon of this compound is a target for various nucleophiles.

Experimental Protocol: Schiff's Test

  • Objective: To qualitatively detect the presence of the aldehyde group.

  • Reagents: Schiff's reagent (a solution of rosaniline hydrochloride decolorized by sulfur dioxide), test sample of this compound.

  • Procedure:

    • In a test tube, take a small amount of this compound.

    • Add a few drops of Schiff's reagent.

    • Shake the mixture.

  • Expected Result: A positive test is the restoration of the magenta or purple color of the Schiff's reagent, which confirms the presence of an aldehyde.[7][8][9][10][11]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueRegion/Chemical Shift (δ)Description
¹H NMR ~9.6-9.8 ppmAldehydic proton (-CHO), typically a triplet.
~2.2-2.4 ppmProtons on the carbon alpha to the carbonyl group (-CH₂-CHO), typically a triplet of doublets.
~1.4-1.6 ppmMethylene protons (-CH₂-).
~1.2 ppmMethine proton (-CH(CH₃)₂).
~0.9 ppmMethyl protons (-CH(CH₃)₂), typically a doublet.
¹³C NMR ~200-205 ppmCarbonyl carbon (-CHO).
~50-55 ppmCarbon alpha to the carbonyl group (-CH₂-CHO).
~30-35 ppmMethylene carbon (-CH₂-).
~25-30 ppmMethine carbon (-CH(CH₃)₂).
~22-23 ppmMethyl carbons (-CH(CH₃)₂).
IR Spectroscopy ~1720-1740 cm⁻¹Strong C=O stretching vibration.
~2720 and ~2820 cm⁻¹Two characteristic C-H stretching vibrations of the aldehyde group.
Mass Spectrometry (EI) M⁺ at m/z = 100Molecular ion peak.
Key FragmentsFragmentation often involves alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.

Biological Significance

This compound is a naturally occurring molecule in mammals, arising from the metabolism of cholesterol.[1][4]

Formation from Cholesterol

This compound is a product of the side-chain cleavage of cholesterol, which is the initial and rate-limiting step in the biosynthesis of steroid hormones.[12][13] This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1.[13]

Cholesterol_Metabolism Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone This compound This compound P450scc->Pregnenolone P450scc->this compound

Caption: Cholesterol side-chain cleavage pathway.

Detoxification

As an aldehyde, this compound can be reactive and potentially toxic if it accumulates. In mammalian tissues, particularly in the adrenal glands, it is detoxified by reduction to the corresponding alcohol, 4-methyl-1-pentanol. This reaction is primarily catalyzed by aldose reductase, an enzyme that plays a crucial role in detoxifying various aldehydes.[12]

Isocaproaldehyde_Detoxification This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase Alcohol 4-Methyl-1-pentanol AldoseReductase->Alcohol NADP NADP+ AldoseReductase->NADP NADPH NADPH NADPH->AldoseReductase H-

Caption: Detoxification of this compound by Aldose Reductase.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of interest due to its dual role as a synthetic intermediate and a biologically relevant compound. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers and professionals in the fields of chemistry and drug development. This guide has provided a detailed overview of these aspects to support further research and application of this versatile aldehyde.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Endogenous Production of Isocaproaldehyde

Introduction

This compound (4-methylpentanal) is a branched-chain aldehyde that plays a significant role in various biological processes. Endogenously produced in mammals, it is a key intermediate in steroidogenesis and amino acid metabolism. Its presence has also been noted in a variety of natural sources, contributing to the aroma profiles of certain foods and plants. This technical guide provides a comprehensive overview of the natural and endogenous origins of this compound, detailing its biochemical pathways, methods for its quantification, and its metabolic fate. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this reactive aldehyde.

Endogenous Production of this compound

This compound is synthesized in mammalian tissues through two primary metabolic pathways: the degradation of cholesterol and the catabolism of the branched-chain amino acid, leucine.

Cholesterol Side-Chain Cleavage

A major endogenous source of this compound is the side-chain cleavage of cholesterol, a fundamental step in the biosynthesis of steroid hormones.[1][2] This process occurs primarily in the adrenal glands.[1] The cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), catalyzes the conversion of cholesterol to pregnenolone. In this enzymatic reaction, this compound is generated as a co-product.[3][4]

The detoxification of this compound produced during steroidogenesis is crucial for cellular health. Aldose reductase, an enzyme found in high concentrations in the adrenal glands, plays a major role in the reduction of this compound to the less toxic corresponding alcohol, 4-methylpentanol.[4] In murine adrenocortical cells, a specific aldose reductase-like protein known as mouse vas deferens protein (MVDP) has been identified as a key enzyme in detoxifying this compound.[3]

Cholesterol_Side_Chain_Cleavage Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) This compound This compound Cholesterol->this compound CYP11A1 (P450scc) 4-Methylpentanol 4-Methylpentanol This compound->4-Methylpentanol Aldose Reductase / MVDP

Leucine Degradation

This compound can also be formed during the catabolism of L-leucine, an essential branched-chain amino acid. The initial step in leucine degradation is its transamination to α-ketoisocaproate (KICA).[5][6][7] In certain metabolic pathways, particularly in microorganisms like lactic acid bacteria (LAB), KICA can be further converted to this compound through the action of an α-ketoacid decarboxylase.[8] This aldehyde can then be reduced to 3-methylbutanol or oxidized to isovaleric acid.[6][8] While this pathway is well-documented in microorganisms, its significance in the endogenous production of this compound in mammals is less clear.

Leucine_Degradation_Pathway Leucine L-Leucine KICA α-Ketoisocaproate (KICA) Leucine->KICA Branched-chain aminotransferase This compound This compound KICA->this compound α-Ketoacid decarboxylase 3-Methylbutanol 3-Methylbutanol This compound->3-Methylbutanol Alcohol dehydrogenase Isovaleric_Acid Isovaleric Acid This compound->Isovaleric_Acid Aldehyde dehydrogenase

Natural Sources of this compound

This compound is a volatile organic compound (VOC) that contributes to the aroma profile of various natural products. Its presence is often associated with the degradation of amino acids and lipids.

Plants and Plant Products
Fungi

Fungi are known producers of a diverse array of volatile organic compounds, which contribute to their characteristic odors and play roles in their ecological interactions.[12][13] Some fungal VOCs are important in the food industry for flavor development. While the production of a wide range of aldehydes by fungi has been documented, specific data on this compound production by different fungal species is an area requiring further research.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data on the concentration of this compound in various natural sources and endogenous levels in mammalian tissues and fluids. The development and application of sensitive analytical methods are crucial to fill this knowledge gap.

Table 1: Potential Sources and Metabolic Origin of this compound

Source CategorySpecific Source (Example)Metabolic Pathway
Endogenous (Mammalian) Adrenal GlandsCholesterol Side-Chain Cleavage
Tissues metabolizing LeucineLeucine Degradation
Natural (Plants) Damaged Leaves (general)Lipid/Amino Acid Degradation
Natural (Microorganisms) Lactic Acid BacteriaLeucine Degradation

Experimental Protocols

The accurate quantification of this compound in biological matrices is challenging due to its volatility and reactivity. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive technique for the analysis of volatile compounds.

General Workflow for this compound Quantification by GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., tissue, fluid) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., SPE, SPME) Homogenization->Extraction Derivatization Derivatization (optional) (e.g., with PFBHA) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Quantification Quantification (using internal standards) MS_Detection->Quantification

Key Methodological Considerations:

  • Sample Preparation: Solid-phase microextraction (SPME) or solid-phase extraction (SPE) are effective for extracting and concentrating volatile aldehydes from complex biological samples.

  • Derivatization: To improve chromatographic separation and detection sensitivity, aldehydes can be derivatized. A common reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d2) is essential for accurate quantification to correct for variations in extraction efficiency and instrument response.

  • GC-MS Parameters: Optimization of the GC column, temperature program, and MS parameters (e.g., selected ion monitoring) is critical for achieving the desired sensitivity and selectivity.

Signaling Pathways and Detoxification

The biological activity of this compound is largely attributed to its reactive aldehyde group, which can readily form adducts with cellular nucleophiles such as proteins and DNA. The primary signaling and metabolic pathways involving this compound are centered around its detoxification.

Detoxification_Pathways This compound This compound Reduced_Product 4-Methylpentanol This compound->Reduced_Product Aldose Reductase (AKR family) Oxidized_Product Isocaproic Acid This compound->Oxidized_Product Aldehyde Dehydrogenase (ALDH family) Conjugated_Product Glutathione Conjugate This compound->Conjugated_Product Glutathione S-Transferase (GST family)

The detoxification of aldehydes is a critical cellular process to prevent carbonyl stress. The main enzymatic pathways for aldehyde detoxification include:

  • Reduction: Aldo-keto reductases (AKRs), such as aldose reductase, catalyze the NADPH-dependent reduction of aldehydes to their corresponding alcohols.[4][14]

  • Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[14]

  • Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of aldehydes with glutathione, marking them for further metabolism and excretion.[14]

Non-enzymatic conjugation with cellular nucleophiles like glutathione and histidine-containing dipeptides (e.g., carnosine) also contributes to aldehyde detoxification.[14][15]

Conclusion

This compound is a metabolically significant aldehyde with both endogenous and natural origins. Its production is intrinsically linked to fundamental biochemical processes such as steroidogenesis and amino acid catabolism. While its role as a flavor and aroma compound in nature is acknowledged, further research is needed to quantify its presence in various natural sources. Understanding the pathways of its formation and detoxification is crucial for elucidating its physiological and pathophysiological roles. The development and application of robust analytical methods will be instrumental in advancing our knowledge of this reactive aldehyde and its impact on biological systems, which may have implications for drug development and disease diagnostics.

References

Isocaproaldehyde in Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproaldehyde, a reactive aldehyde, emerges as a direct consequence of cholesterol metabolism, specifically during the initial, rate-limiting step of steroidogenesis. While not a direct regulator of cholesterol homeostasis, its efficient detoxification is crucial for the integrity of steroidogenic cells. This technical guide provides a comprehensive overview of the formation of this compound from cholesterol, its metabolic fate, and the key enzymes involved in its detoxification. We present quantitative data on enzyme kinetics, detailed experimental protocols for assessing relevant enzymatic activities, and visualizations of the pertinent biochemical pathways and experimental workflows. This document serves as a foundational resource for researchers investigating steroidogenesis, cholesterol catabolism, and the cellular management of reactive aldehydes.

Introduction

Cholesterol is a fundamental lipid, serving as a structural component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The conversion of cholesterol to pregnenolone, the initial step in steroidogenesis, is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc. This enzymatic reaction not only yields pregnenolone but also generates an equimolar amount of this compound (4-methylpentanal)[1][2]. Due to its aldehydic nature, this compound is a potentially toxic molecule that necessitates rapid cellular detoxification. This guide focuses on the enzymatic systems responsible for metabolizing this compound, thereby preventing cellular damage in steroidogenic tissues.

Formation of this compound from Cholesterol

The synthesis of all steroid hormones originates from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, a reaction that occurs on the inner mitochondrial membrane. This process involves the removal of a six-carbon side chain from cholesterol, which is released as this compound[1][2].

Signaling Pathway: Cholesterol Side-Chain Cleavage

Cholesterol_Side_Chain_Cleavage Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Steroidogenesis This compound This compound P450scc->this compound Byproduct

Figure 1: Formation of this compound.

Detoxification of this compound

The primary physiological role concerning this compound is its detoxification. This is carried out by members of the aldo-keto reductase superfamily, which reduce the aldehyde group to a less reactive alcohol, isocaproic alcohol. Two key enzymes have been identified in this process: Aldose Reductase and Mouse Vas Deferens Protein (MVDP).

Aldose Reductase

Aldose reductase is a major enzyme responsible for the detoxification of this compound in the adrenal glands of various mammals, including humans[1][3]. It utilizes NADPH as a cofactor to reduce this compound.

Mouse Vas Deferens Protein (MVDP)

In murine adrenocortical cells, Mouse Vas Deferens Protein (MVDP), an aldose reductase-like protein, has been identified as a highly specific enzyme for this compound detoxification[4][5]. Unlike aldose reductase, MVDP shows a preference for NADH as a cofactor[4][5].

Signaling Pathway: this compound Detoxification

Isocaproaldehyde_Detoxification cluster_AR Aldose Reductase Pathway cluster_MVDP MVDP Pathway This compound This compound AR Aldose Reductase This compound->AR MVDP MVDP This compound->MVDP Isocaproic_Alcohol Isocaproic Alcohol (Detoxified) AR->Isocaproic_Alcohol NADP NADP+ AR->NADP NADPH NADPH NADPH->AR MVDP->Isocaproic_Alcohol NAD NAD+ MVDP->NAD NADH NADH NADH->MVDP

Figure 2: Enzymatic Detoxification of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters related to the enzymatic detoxification of this compound.

Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes

EnzymeSubstrateCofactorKmVmaxSource
Aldose ReductaseThis compoundNADPH1 µMNot Reported[1][3]
MVDPThis compoundNADHNot ReportedNot Reported[4][5]

Table 2: Modulation of this compound Reductase Activity

Cell LineTreatmentEnzymeEffectSource
Murine Adrenocortical Y1 cellsForskolinMVDP5-6 fold increase in NADH-linked this compound reductase activity[4][5]

Table 3: Toxicity of this compound

Cell LineConditionLD50Source
Murine Adrenocortical Y1 cellsTransfection with MVDP antisense cDNAIncreased toxicity (specific value not reported)[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound metabolism. Below are generalized methodologies for key experiments.

This compound Reductase Activity Assay

This protocol is designed to measure the activity of enzymes that reduce this compound in cell lysates or with purified protein.

Principle: The enzymatic reduction of this compound is coupled to the oxidation of NADPH or NADH. The rate of cofactor oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • NADPH or NADH solution (typically 0.1-0.2 mM final concentration)

  • This compound solution

  • Enzyme source (cell lysate or purified protein)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH or NADH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Add the enzyme source to the cuvette and mix gently.

  • Initiate the reaction by adding the this compound solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH/NADH (6.22 mM-1cm-1).

Experimental Workflow: this compound Reductase Assay

Reductase_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Buffer + Cofactor) start->prep_mix equilibrate Equilibrate Temperature prep_mix->equilibrate add_enzyme Add Enzyme Source equilibrate->add_enzyme add_substrate Add this compound (Start Reaction) add_enzyme->add_substrate monitor_abs Monitor A340 Decrease add_substrate->monitor_abs calculate Calculate Activity monitor_abs->calculate end End calculate->end

Figure 3: Workflow for this compound Reductase Assay.
Transient Transfection of Adrenocortical Cells

This protocol allows for the overexpression or knockdown of genes encoding this compound-metabolizing enzymes in cell lines like the Y1 murine adrenocortical cells.

Principle: A plasmid containing the gene of interest (or an antisense/siRNA construct) is introduced into the cells using a transfection reagent. The cells then transiently express the gene, allowing for the study of its function.

Materials:

  • Y1 murine adrenocortical cells

  • Cell culture medium and supplements

  • Plasmid DNA (expression vector or antisense/siRNA vector)

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free medium

  • 6-well plates

Procedure:

  • Seed Y1 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • In a sterile tube, dilute the plasmid DNA in serum-free medium.

  • In a separate sterile tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Remove the culture medium from the cells and wash with serum-free medium.

  • Add the DNA-transfection reagent complex dropwise to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • Replace the transfection medium with complete culture medium.

  • Assay for gene expression or cellular phenotype 24-72 hours post-transfection.

Role in Cholesterol Homeostasis: Current Perspective

Current scientific evidence strongly indicates that the primary role of this compound in the context of cholesterol metabolism is that of a byproduct requiring detoxification. There is no direct evidence to suggest that this compound functions as a signaling molecule to regulate cholesterol synthesis, uptake, or efflux. Key regulatory pathways of cholesterol homeostasis, such as the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways, do not appear to be directly modulated by this compound.

Logical Relationship: this compound and Cholesterol Regulation

Cholesterol_Regulation_Logic Cholesterol Cholesterol This compound This compound Cholesterol->this compound is a source of SREBP_LXR SREBP/LXR Pathways (Cholesterol Homeostasis) Cholesterol->SREBP_LXR regulates Detoxification Detoxification This compound->Detoxification undergoes This compound->SREBP_LXR No Direct Evidence of Regulation SREBP_LXR->Cholesterol controls synthesis of

Figure 4: this compound's Relationship to Cholesterol Regulation.

Conclusion

This compound is an obligatory byproduct of the enzymatic conversion of cholesterol to pregnenolone. Its significance in cholesterol metabolism is primarily defined by the cellular necessity for its rapid detoxification to prevent cytotoxicity in steroidogenic tissues. The enzymes aldose reductase and MVDP play crucial roles in this protective mechanism. While the link to cholesterol is direct through its formation, there is currently no evidence to support a role for this compound as a signaling molecule in the complex regulation of cholesterol homeostasis. Future research may explore potential subtle or indirect effects, but the current understanding firmly places this compound in a detoxification pathway downstream of cholesterol's entry into steroidogenesis. This guide provides a foundational understanding for professionals in the field, highlighting the established biochemistry and pointing to areas where further investigation may be warranted.

References

In-Depth Technical Guide: Mouse Vas Deferens Protein (MVDP/Akr1b7) Substrate Specificity for Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mouse Vas Deens Protein (MVDP), also known as Aldo-Keto Reductase 1B7 (Akr1b7). MVDP is a critical enzyme in steroidogenic tissues, where it plays a vital role in detoxifying isocaproaldehyde, a cytotoxic byproduct of cholesterol side-chain cleavage during steroidogenesis. This document details the substrate specificity of MVDP, with a particular focus on this compound, and provides in-depth experimental protocols for its expression, purification, and enzymatic characterization. Furthermore, it elucidates the key signaling pathways that regulate its expression.

Introduction

Mouse Vas Deferens Protein (MVDP), a member of the aldo-keto reductase (AKR) superfamily, is highly expressed in the vas deferens and adrenal glands.[1] Initially identified as an androgen-dependent protein in the vas deferens, its primary physiological significance in steroidogenic tissues has been unveiled as a detoxifying enzyme.[1] During the synthesis of steroid hormones, the cleavage of the cholesterol side chain by the enzyme CYP11A1 generates not only pregnenolone but also the toxic aldehyde, this compound.[2] MVDP efficiently catalyzes the reduction of this compound to the less toxic isocaproic acid, thereby protecting the cell from aldehyde-induced stress.[1][2] This guide will delve into the biochemical properties of MVDP, its substrate specificity, and the experimental methodologies used to characterize this important enzyme.

Biochemical Properties and Substrate Specificity

MVDP is an aldose reductase-like protein that exhibits distinct kinetic properties compared to other murine aldose reductases.[1] A key characteristic of MVDP is its preference for NADH as a cofactor over NADPH, which is more commonly utilized by other aldose reductases.[1] Furthermore, MVDP is notably insensitive to common aldose reductase inhibitors.[1]

Substrate Specificity

While MVDP can act on a range of aliphatic and aromatic aldehydes, this compound has been identified as its most specific endogenous substrate.[1][3] The enzyme's high affinity and catalytic efficiency for this compound underscore its specialized role in steroidogenic tissues.

Quantitative Data Presentation

The following tables summarize the kinetic parameters of Mouse Vas Deferens Protein (Akr1b7) with various substrates.

Table 1: Kinetic Parameters of Recombinant MVDP with this compound

SubstrateCofactorKm (µM)Vmax (nmol/min/mg protein)
This compoundNADH151200
This compoundNADPH15150

Data extracted from Lefrançois-Martinez et al., 1999, J Biol Chem.

Table 2: Steady-State Kinetic Parameters of Akr1b7 with p-Nitrobenzaldehyde

SubstrateCofactorKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
p-NitrobenzaldehydeNADPH110 ± 194.8 ± 0.20.044

Data from Srivastava et al., 2007, Biochem J.[4] The enzyme activity was determined in 0.1 M phosphate (pH 7.0) using the indicated substrate and 0.15 mM NADPH at 25 °C.[4]

Experimental Protocols

Expression and Purification of Recombinant MVDP

This protocol describes the expression of MVDP in E. coli and its subsequent purification.

Materials:

  • pQE-31 expression vector containing the MVDP cDNA

  • E. coli M15 cells

  • LB Broth with ampicillin (100 µg/mL) and kanamycin (25 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA Agarose resin

Procedure:

  • Transform E. coli M15 cells with the pQE-31-MVDP plasmid and grow an overnight culture in LB medium containing ampicillin and kanamycin.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant MVDP with Elution Buffer.

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay for MVDP Activity

This protocol details a spectrophotometric assay to measure the reductase activity of MVDP.

Materials:

  • Purified recombinant MVDP

  • Assay Buffer (0.1 M sodium phosphate buffer, pH 7.4)

  • NADH or NADPH solution (prepared fresh)

  • This compound solution (substrate)

  • UV/Vis Spectrophotometer

Procedure:

  • Set up the reaction mixture in a quartz cuvette containing Assay Buffer.

  • Add NADH or NADPH to a final concentration of 0.15 mM.

  • Add the purified MVDP enzyme to the cuvette.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme and cofactor concentrations constant.

Signaling Pathways and Regulation

The expression of MVDP (Akr1b7) is tightly regulated by distinct signaling pathways in different tissues.

Regulation in Adrenal Cortex

In adrenocortical cells, the expression of Akr1b7 is primarily under the control of the Adrenocorticotropic hormone (ACTH) signaling cascade.

ACTH_Signaling ACTH ACTH MC2R MC2R (ACTH Receptor) ACTH->MC2R Binds to Gs Gαs MC2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates SF1 SF-1 PKA->SF1 Activates Akr1b7_Gene Akr1b7 Gene CREB->Akr1b7_Gene Promotes Transcription SF1->Akr1b7_Gene Promotes Transcription MVDP MVDP (Akr1b7) Protein Akr1b7_Gene->MVDP Translation This compound This compound MVDP->this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Steroidogenesis Cholesterol->this compound CYP11A1 CYP11A1 Pregnenolone->CYP11A1 Isocaproic_Acid Isocaproic Acid (Detoxified) This compound->Isocaproic_Acid Reduction This compound->CYP11A1 Nuclear_Receptor_Regulation Xenobiotics Xenobiotics / Endobiotics PXR PXR Xenobiotics->PXR Activate CAR CAR Xenobiotics->CAR Activate PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR Akr1b7_Promoter Akr1b7 Promoter PXR_RXR->Akr1b7_Promoter Binds to CAR_RXR->Akr1b7_Promoter Binds to Akr1b7_Expression Increased Akr1b7 Expression Akr1b7_Promoter->Akr1b7_Expression MVDP_Workflow Hypothesis Hypothesis: MVDP is involved in aldehyde detoxification Cloning Cloning of MVDP cDNA into Expression Vector Hypothesis->Cloning Cell_Culture Cell Culture Experiments (e.g., Adrenocortical cells) Hypothesis->Cell_Culture Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Enzyme_Assay Enzymatic Assays Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Conclusion Conclusion: MVDP protects cells from This compound-induced toxicity Kinetic_Analysis->Conclusion MVDP_Overexpression MVDP Overexpression or Knockdown Cell_Culture->MVDP_Overexpression Toxicity_Assay This compound Toxicity Assay MVDP_Overexpression->Toxicity_Assay Toxicity_Assay->Conclusion

References

Aldose Reductase Activity with Isocaproaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of aldose reductase (AR) with isocaproaldehyde as a substrate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways.

Executive Summary

Aldose reductase (AKR1B1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the aldo-keto reductase superfamily.[1] While extensively studied for its role in the polyol pathway and diabetic complications through the reduction of glucose to sorbitol, AR exhibits broad substrate specificity, with a notable affinity for various aldehydes, including those generated from lipid peroxidation and steroidogenesis.[2][3] this compound (4-methylpentanal), a product of the side-chain cleavage of cholesterol during steroid hormone biosynthesis, has been identified as a significant endogenous substrate for aldose reductase, particularly in the adrenal glands.[4][5] This guide explores the kinetics, experimental protocols, and the physiological context of the interaction between aldose reductase and this compound.

Quantitative Data: Kinetic Parameters of Aldose Reductase

Aldose reductase displays a high affinity for this compound, as indicated by a low micromolar Michaelis constant (Km). The kinetic parameters for the reduction of this compound and other relevant aldehydes by aldose reductase are summarized in the table below. This data highlights the enzyme's efficiency in metabolizing physiological aldehydes compared to glucose.

SubstrateSpecies/Tissue SourceKm (µM)Vmax (nmol/min/mg)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference(s)
This compound Human, Monkey, Dog, Rabbit (Adrenal Glands)1Not ReportedNot ReportedNot Reported[4]
DL-GlyceraldehydeBovine Lens110Not ReportedNot ReportedNot Reported[2]
4-NitrobenzaldehydeBovine Lens4.5Not ReportedNot ReportedNot Reported[2]
GlucoseBovine Lens108,000Not ReportedNot ReportedNot Reported[2]
HexanalRecombinant Human30Not ReportedNot ReportedNot Reported[5]
trans-2-OctenalRecombinant Human20Not ReportedNot ReportedNot Reported[5]
PropanalRecombinant Human1300Not ReportedNot ReportedNot Reported[5]

Experimental Protocols

Purification of Aldose Reductase from Adrenal Glands

This protocol is adapted from methods for purifying aldo-keto reductases from adrenal tissue.[4][6]

Materials:

  • Fresh or frozen adrenal glands

  • Homogenization buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 0.25 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol)

  • Ammonium sulfate

  • Dialysis buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Chromatography resins (e.g., DEAE-cellulose, Sephadex G-100, and an affinity matrix such as Matrex Gel Orange A or Blue Sepharose)

  • Protein assay reagents (e.g., Bradford or BCA)

Procedure:

  • Homogenization: Mince adrenal glands and homogenize in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation range (e.g., 40-75%). Stir for a sufficient period to allow protein precipitation.

  • Pellet Collection: Centrifuge to collect the precipitated protein and resuspend the pellet in a minimal volume of dialysis buffer.

  • Dialysis: Dialyze the resuspended pellet against several changes of dialysis buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with dialysis buffer. Elute the protein using a salt gradient (e.g., 0-0.5 M NaCl).

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Matrex Gel Orange A or Blue Sepharose) equilibrated with dialysis buffer. Wash the column and elute the bound aldose reductase with a high salt buffer or a specific ligand.

  • Gel Filtration Chromatography: As a final polishing step, apply the concentrated, purified enzyme to a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE.

Aldose Reductase Activity Assay with this compound

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of this compound.[7][8]

Materials:

  • Purified aldose reductase

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.7)

  • NADPH solution (in assay buffer)

  • This compound solution (dissolved in a suitable solvent like ethanol or DMSO and diluted in assay buffer)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 0.1 mM), and the purified aldose reductase enzyme.

  • Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of the this compound substrate to the reaction mixture.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the aldose reductase activity.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

  • Kinetic Parameter Determination: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

Cholesterol Side-Chain Cleavage and this compound Formation

This compound is a direct byproduct of the initial and rate-limiting step in steroid hormone biosynthesis: the conversion of cholesterol to pregnenolone.[9][10] This process is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage enzyme (P450scc, also known as CYP11A1).[9]

Cholesterol_Side_Chain_Cleavage Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Pregnenolone Pregnenolone This compound This compound P450scc->Pregnenolone Steroidogenesis P450scc->this compound Byproduct

Cholesterol side-chain cleavage pathway.
Aldose Reductase-Mediated Detoxification of this compound

In steroidogenic tissues like the adrenal gland, the locally produced this compound is efficiently reduced by aldose reductase to its corresponding alcohol, 4-methyl-1-pentanol.[4] This reaction is crucial for detoxifying the reactive aldehyde and preventing potential cellular damage.

Isocaproaldehyde_Reduction This compound This compound AR Aldose Reductase (AKR1B1) This compound->AR NADP NADP⁺ AR->NADP Alcohol 4-Methyl-1-pentanol AR->Alcohol Reduction NADPH NADPH + H⁺ NADPH->AR

Reduction of this compound by aldose reductase.
Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in determining the kinetic parameters of aldose reductase with this compound.

Experimental_Workflow Purification Enzyme Purification (Adrenal Gland) Assay Activity Assay (Varying [this compound]) Purification->Assay Data_Collection Spectrophotometric Data (ΔA340/min) Assay->Data_Collection Analysis Michaelis-Menten Kinetics Data_Collection->Analysis Parameters Determine Km and Vmax Analysis->Parameters

Workflow for kinetic analysis of aldose reductase.

Conclusion

Aldose reductase is a highly efficient enzyme for the reduction of this compound, a key byproduct of steroidogenesis. Its low Km for this substrate suggests a significant physiological role in detoxifying this reactive aldehyde in steroidogenic tissues. Further research to determine the Vmax and kcat for this compound would provide a more complete understanding of its catalytic efficiency. The experimental protocols and pathways detailed in this guide offer a framework for researchers and drug development professionals to investigate the intricate role of aldose reductase in aldehyde metabolism and its potential as a therapeutic target.

References

Spectroscopic Profile of Isocaproaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of isocaproaldehyde (4-methylpentanal) for researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named 4-methylpentanal, is an organic compound with the chemical formula C6H12O. It is a branched-chain aldehyde that plays a role in various biological processes and is utilized as a fragrance and flavoring agent. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, complete with detailed experimental protocols and data visualization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
9.76t1H1.9H-1 (Aldehyde)
2.42m2H-H-2
1.65m1H-H-4
1.50m2H-H-3
0.94d6H6.6H-5, H-5' (Methyls)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
202.9C-1 (Carbonyl)
52.1C-2
27.9C-4
23.3C-3
22.5C-5, C-5' (Methyls)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2959StrongC-H Stretch (Alkyl)
2872MediumC-H Stretch (Alkyl)
2714MediumC-H Stretch (Aldehyde)
1728StrongC=O Stretch (Aldehyde)
1468MediumC-H Bend (Alkyl)
1368MediumC-H Bend (Alkyl)
Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments for this compound

m/zRelative Intensity (%)Assignment
1005[M]⁺ (Molecular Ion)
8515[M - CH₃]⁺
57100[C₄H₉]⁺ (tert-Butyl cation)
4460[C₂H₄O]⁺
4385[C₃H₇]⁺ (Isopropyl cation)
4170[C₃H₅]⁺
2940[CHO]⁺
2750[C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Data is collected over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR: The spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically 0-220 ppm. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample This compound Mix Dissolve Sample->Mix Solvent CDCl3 Solvent->Mix Tube Transfer to NMR Tube Mix->Tube Spectrometer 400 MHz NMR Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition H1_Process Process 1H Data H1_Acquisition->H1_Process C13_Process Process 13C Data C13_Acquisition->C13_Process Reference Reference to Solvent H1_Process->Reference C13_Process->Reference

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

IR_Workflow Start Start Background Record Background (Clean ATR Crystal) Start->Background Sample_Placement Place this compound on ATR Crystal Background->Sample_Placement Acquire_Spectrum Acquire Spectrum (4000-400 cm-1) Sample_Placement->Acquire_Spectrum Process_Data Background Subtraction & Data Analysis Acquire_Spectrum->Process_Data End End Process_Data->End

ATR-FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

  • Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from the solvent and any impurities.

  • Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 10-200.

MS_Workflow Sample_Prep Prepare Dilute Solution of this compound Injection Inject into GC-MS Sample_Prep->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z 10-200) Ionization->Mass_Analysis Data_Output Mass Spectrum Mass_Analysis->Data_Output

GC-MS Experimental Workflow

Data Interpretation and Signaling Pathways

While this compound itself is not directly involved in complex signaling pathways in the same manner as signaling molecules like hormones or neurotransmitters, its metabolic fate and its interaction with biological systems are of interest. For instance, this compound is a product of the side-chain cleavage of cholesterol, a key step in steroidogenesis. The following diagram illustrates this relationship.

Steroidogenesis_Pathway Cholesterol Cholesterol P450scc P450scc (CYP11A1) Cholesterol->P450scc Side-Chain Cleavage Pregnenolone Pregnenolone P450scc->Pregnenolone This compound This compound P450scc->this compound

This compound in Steroidogenesis

An In-depth Technical Guide to the Stability and Degradation Pathways of Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, systematically known as 4-methylpentanal, is a six-carbon branched-chain aldehyde with the chemical formula C₆H₁₂O.[1][2] It is a volatile organic compound and a known biochemical, notably as a product of the enzymatic cleavage of the cholesterol side chain during steroidogenesis.[3][4] Understanding the stability and degradation pathways of this compound is crucial for researchers in various fields, including drug development, where it may arise as a metabolite or a degradation product of larger molecules. Its reactive aldehyde functional group makes it susceptible to a variety of chemical transformations, influencing its biological activity and toxicological profile.

This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, summarizing key data, outlining experimental protocols, and visualizing its degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a flammable liquid and requires careful handling and storage to maintain its integrity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-methylpentanal[2]
Synonyms This compound, Isohexanal[1][2]
CAS Number 1119-16-0[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Appearance Liquid-
Boiling Point 122-123 °C-
Flash Point 21 °C-

Stability Profile and Storage Recommendations

This compound is chemically stable under standard ambient conditions when stored properly. However, its aldehyde functionality makes it prone to degradation over time, particularly when exposed to air, light, and elevated temperatures. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere, protected from light, and at a refrigerated temperature of 2-8°C. For stock solutions, storage at -20°C is recommended, and they are generally usable for up to one month.[5] The pure compound can be stored for up to 24 months under ideal conditions.[5]

Degradation Pathways

The degradation of this compound can proceed through both enzymatic and non-enzymatic pathways. These pathways are critical in determining its biological fate and potential for interaction with other molecules.

Enzymatic Degradation

In biological systems, this compound is primarily metabolized through reduction.

The main enzymatic degradation pathway for this compound is its reduction to the corresponding primary alcohol, 4-methylpentan-1-ol. This reaction is catalyzed by NAD(P)H-dependent aldehyde reductases.

  • Aldose Reductase (AKR1B1): In mammalian tissues, particularly the adrenal glands, aldose reductase is a major enzyme responsible for the reduction of this compound.[5] This enzyme exhibits a high affinity for this compound, with a Michaelis constant (Km) value of 1 µM.[5] The reaction utilizes NADPH as a cofactor.

  • Mouse Vas Deferens Protein (MVDP): Another enzyme implicated in the detoxification of this compound is the mouse vas deferens protein (MVDP), an aldose reductase-like protein.[6] MVDP also catalyzes the reduction of this compound to 4-methylpentan-1-ol.[6][7]

The enzymatic reduction of this compound is a critical detoxification pathway, as aldehydes are generally more reactive and potentially more toxic than their corresponding alcohols.

Enzymatic_Degradation This compound This compound (4-Methylpentanal) Alcohol 4-Methylpentan-1-ol This compound->Alcohol Reduction Cofactor_Ox NADP+ Alcohol->Cofactor_Ox Enzyme Aldose Reductase (AKR1B1) Mouse Vas Deferens Protein (MVDP) Enzyme->this compound Cofactor NADPH + H+ Cofactor->this compound

Figure 1: Enzymatic reduction of this compound. (Within 100 characters)
Non-Enzymatic Degradation

Due to its reactive aldehyde group, this compound is susceptible to various non-enzymatic degradation reactions, including oxidation, photolysis, and reactions with nucleophiles.

Aldehydes are readily oxidized to carboxylic acids. While specific kinetic data for this compound oxidation is scarce, the general mechanism involves the formation of a peroxy acid intermediate, which then converts to isocaproic acid (4-methylpentanoic acid). This process can be initiated by atmospheric oxygen (autoxidation) and can be accelerated by heat, light, and the presence of metal ions. The oxidation of aliphatic aldehydes can be a complex process leading to a variety of products.[8]

Aliphatic aldehydes can undergo photodegradation upon exposure to ultraviolet (UV) light.[7][9] The primary photochemical processes for aldehydes include Norrish Type I and Type II reactions. For this compound, this could lead to the formation of various smaller volatile compounds through cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

The electrophilic carbonyl carbon of this compound is a target for nucleophilic attack.

  • Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation reactions (aldol condensation) to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.[10][11]

  • Reaction with Amino Acids: The aldehyde group can react with primary and secondary amines, such as the amino groups of amino acids and proteins, to form Schiff bases (imines).[12] This reaction is reversible but can lead to further, more stable products through subsequent reactions like reduction or cyclization. While specific studies on this compound are limited, this reactivity is a general characteristic of aldehydes.

Non_Enzymatic_Degradation cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_nucleophiles Reaction with Nucleophiles Isocaproaldehyde_Ox This compound Peroxy_Acid Peroxyisocaproic Acid Isocaproaldehyde_Ox->Peroxy_Acid [O] Carboxylic_Acid Isocaproic Acid Peroxy_Acid->Carboxylic_Acid Isocaproaldehyde_Photo This compound Fragments Volatile Fragments Isocaproaldehyde_Photo->Fragments Isocaproaldehyde_Nuc This compound Aldol_Product Aldol Adduct Isocaproaldehyde_Nuc->Aldol_Product Base catalyst Schiff_Base Schiff Base (Imine) Isocaproaldehyde_Nuc->Schiff_Base Amino_Acid Amino Acid (R-NH2) Amino_Acid->Schiff_Base Experimental_Workflow cluster_stability Stability Study cluster_analysis Analysis Isocaproaldehyde_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Isocaproaldehyde_Sample->Forced_Degradation Stressed_Samples Stressed Samples Forced_Degradation->Stressed_Samples HPLC HPLC Analysis (Quantification) Stressed_Samples->HPLC GCMS GC-MS Analysis (Identification) Stressed_Samples->GCMS Data_Analysis Data Analysis and Pathway Elucidation HPLC->Data_Analysis GCMS->Data_Analysis

References

A Technical Guide to Isocaproaldehyde: Commercial Availability, Purity Assessment, and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, also known as 4-methylpentanal, is a branched-chain aliphatic aldehyde that serves as a valuable building block in organic synthesis. Its applications span various fields, including the synthesis of pharmaceuticals, fragrances, and specialty chemicals. For researchers and drug development professionals, obtaining this compound of a well-defined purity is critical to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth overview of commercial suppliers, available purity grades, and detailed experimental protocols for purity assessment and purification of this compound.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity grades suitable for research and development purposes. The most common purities available are ≥95% and ≥98%. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch to understand the specific impurity profile.

Below is a summary of some commercial suppliers of this compound:

SupplierAvailable Purity GradesWebsite
MedChemExpressResearch Grade (Purity not specified on product page, CoA available)--INVALID-LINK--
DC ChemicalsPurity not specified on product page, CoA available[1]--INVALID-LINK--
Santa Cruz BiotechnologyResearch Grade (Purity specified on lot-specific CoA)[2]--INVALID-LINK--
AmbeedPurity not specified on product page, CoA available--INVALID-LINK--
LGC StandardsSold as a reference material (up to 75% hydrated form)[3]--INVALID-LINK--
PharmaffiliatesHigh purity grades available[4]--INVALID-LINK--

Note: The availability and specifications of this compound may vary. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

Accurate determination of purity and the ability to purify this compound are essential laboratory skills. The following sections provide detailed methodologies for the analysis and purification of this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of this compound. Coupling it with mass spectrometry allows for the identification of impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.

    • Ensure the sample is free of particulates by filtering or centrifugation if necessary.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice would be a DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Mode: Splitless (with a splitless time of 0.5 min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • The purity of this compound is determined by calculating the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include isomers, oxidation products (isocaproic acid), or residual starting materials from synthesis.

Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound and identifying impurities.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: -2 to 12 ppm.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 220 ppm.

  • Data Analysis:

    • ¹H NMR:

      • The aldehyde proton should appear as a triplet around δ 9.77 ppm.

      • The protons on the carbon adjacent to the carbonyl group (α-protons) will be in the region of δ 2.2-2.4 ppm.

      • The remaining aliphatic protons will be found upfield (δ 0.9-1.8 ppm).

      • Integrate the peaks to confirm the relative number of protons in different environments.

      • Impurities can be identified by the presence of unexpected signals. For example, the corresponding carboxylic acid (isocaproic acid) would show a broad singlet for the acidic proton above δ 10 ppm. Residual solvents will also be visible and can be identified from standard chemical shift tables.[5][6][7][8]

    • ¹³C NMR:

      • The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 202 ppm.

      • The other aliphatic carbons will be in the upfield region.

      • The presence of unexpected carbon signals would indicate impurities.

Purification by Fractional Distillation

For purifying larger quantities of this compound or removing impurities with different boiling points, fractional distillation is an effective method.[9]

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation adapter, and receiving flasks.

    • Ensure all glassware is clean and dry.

    • Use a heating mantle with a stirrer for uniform heating.

    • Place a thermometer with the bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Begin heating the flask gently.

    • As the liquid boils, the vapor will rise through the fractionating column. The temperature at the thermometer should remain relatively stable at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (approximately 128-130 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main component has distilled over or that a higher-boiling impurity is beginning to distill.

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides, which can be a risk with aldehydes.[9]

    • It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.[9]

  • Purity Check:

    • Analyze the collected fractions by GC-MS or NMR to assess their purity.

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the suitability of this compound for its intended research application. The following diagram illustrates a typical QC process.

QC_Workflow receive Receive this compound doc_review Review Certificate of Analysis receive->doc_review initial_analysis Initial Purity Assessment (GC-MS and/or NMR) doc_review->initial_analysis quarantine Quarantine doc_review->quarantine CoA Missing or Incomplete decision Purity Meets Specification? initial_analysis->decision purification Purification (e.g., Fractional Distillation) decision->purification No release Release for Research Use decision->release Yes post_purification_analysis Post-Purification Analysis (GC-MS and/or NMR) purification->post_purification_analysis final_decision Purity Meets Specification? post_purification_analysis->final_decision final_decision->release Yes reject Reject Batch final_decision->reject No

Caption: Quality control workflow for this compound.

Conclusion

The quality of starting materials is a cornerstone of successful research and development. This guide provides a comprehensive overview of the commercial landscape for this compound and detailed, practical protocols for its analysis and purification. By implementing a rigorous quality control workflow, researchers can ensure the integrity of their experiments and the reliability of their findings.

References

Isocaproaldehyde CAS number and alternative names (4-Methylpentanal).

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1119-16-0

This technical guide provides a comprehensive overview of isocaproaldehyde (4-methylpentanal), a significant aldehyde in both biological systems and synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, analysis, and biological relevance.

Chemical Identity and Properties

This compound, systematically named 4-methylpentanal, is a branched-chain aliphatic aldehyde. It is also commonly referred to as this compound or isohexanal.[1][2][3]

Alternative Names and Identifiers
Identifier TypeValue
CAS Number 1119-16-0[1][3]
IUPAC Name 4-Methylpentanal[3]
Synonyms This compound, 4-Methylvaleraldehyde, Isohexanal, Pentanal, 4-methyl-[1][3]
Molecular Formula C₆H₁₂O[3]
Molecular Weight 100.16 g/mol [3]
InChI Key JGEGJYXHCFUMJF-UHFFFAOYSA-N
SMILES CC(C)CCC=O
Physicochemical Properties

A summary of the key physicochemical properties of 4-methylpentanal is provided below.

PropertyValueReference
Appearance Colorless liquid with a pungent odor[3]
Boiling Point 121 °C
Density 0.803 g/cm³
Flash Point 21 °C
Solubility Slightly soluble in water; soluble in organic solvents
Vapor Pressure 16.9 mmHg at 25°C[4]

Biological Significance

This compound is a naturally occurring molecule in mammals, primarily known as a byproduct of steroidogenesis.

Role in Steroidogenesis

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. This process, which occurs in the mitochondria, is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc). The reaction involves the oxidative cleavage of the cholesterol side chain, yielding pregnenolone and this compound.

The overall transformation can be depicted as follows:

Steroidogenesis Cholesterol Cholesterol P450scc P450scc Cholesterol->P450scc   Pregnenolone Pregnenolone This compound This compound P450scc->Pregnenolone P450scc->this compound

Fig. 1: Cholesterol side-chain cleavage pathway.
Detoxification Pathway

The accumulation of aldehydes can be toxic to cells. This compound, generated during steroidogenesis, is detoxified through enzymatic reduction. The primary enzyme responsible for this is aldose reductase, which catalyzes the NADPH-dependent reduction of this compound to the corresponding alcohol, 4-methyl-1-pentanol.

Detoxification This compound This compound AldoseReductase Aldose Reductase This compound->AldoseReductase 4-Methyl-1-pentanol 4-Methyl-1-pentanol AldoseReductase->4-Methyl-1-pentanol NADP NADP AldoseReductase->NADP NADPH NADPH NADPH->AldoseReductase

References

Methodological & Application

Application Notes and Protocols for Enzymatic Assays Involving Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying enzymes that metabolize isocaproaldehyde, a key intermediate in steroidogenesis resulting from the side-chain cleavage of cholesterol.[1][2][3] The following protocols are designed for researchers in academia and industry engaged in enzyme kinetics, inhibitor screening, and drug development.

This compound has been identified as a specific endogenous substrate for aldose reductase and the mouse vas deferens protein (MVDP), an aldose reductase-like protein.[1][2][3] Understanding the enzymatic conversion of this aldehyde is crucial for elucidating pathways in steroidogenic tissues and for identifying potential therapeutic targets.

Enzymatic Reduction of this compound by Aldose Reductase

This assay protocol is designed to measure the activity of aldose reductase (AR) using this compound as a substrate. The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Experimental Protocol

Materials:

  • Purified or recombinant aldose reductase

  • This compound (4-methylpentanal)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates (for high-throughput screening) or quartz cuvettes

Procedure:

  • Prepare Reagent Stock Solutions:

    • Aldose Reductase: Prepare a stock solution of the enzyme in cold potassium phosphate buffer. The final concentration will need to be optimized based on the specific activity of the enzyme preparation.

    • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like ethanol or DMSO, and then dilute it in the assay buffer to the desired final concentrations.

    • NADPH: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer.

  • Set up the Reaction Mixture:

    • In a microplate well or cuvette, combine the following in the order listed:

      • Potassium phosphate buffer (to bring the final volume to 200 µL)

      • NADPH solution (final concentration of 0.1 mM)

      • Aldose Reductase solution (concentration to be optimized)

    • Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to pre-warm the components.

  • Initiate the Reaction:

    • Add the this compound solution to the reaction mixture to initiate the reaction. The final concentration of this compound should be varied to determine kinetic parameters (e.g., 0.5 µM to 10 µM).

  • Measure Enzyme Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the rate of substrate conversion (µmol/min).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation

Table 1: Kinetic Parameters of Aldose Reductase with this compound. This table summarizes the kinetic constants for aldose reductase with this compound as a substrate.

Enzyme SourceKₘ (µM)Vₘₐₓ (µmol/min/mg)CofactorReference
Human Adrenal Gland~1Not ReportedNADPH[3]
Monkey Adrenal Gland~1Not ReportedNADPH[3]
Dog Adrenal Gland~1Not ReportedNADPH[3]
Rabbit Adrenal Gland~1Not ReportedNADPH[3]

Experimental Workflow Diagram

AldoseReductaseAssay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis Enzyme Aldose Reductase Stock Mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Enzyme->Mix Substrate This compound Stock Initiate Add this compound Substrate->Initiate Cofactor NADPH Stock Cofactor->Mix PreIncubate Pre-incubate at 30-37°C Mix->PreIncubate PreIncubate->Initiate Measure Monitor A340nm Decrease Initiate->Measure Calculate Calculate Initial Velocity Measure->Calculate Kinetics Determine Km and Vmax Calculate->Kinetics

Caption: Workflow for the aldose reductase enzymatic assay.

Enzymatic Reduction of this compound by Mouse Vas Deferens Protein (MVDP)

This protocol outlines an assay to measure the NADH-dependent reductase activity of Mouse Vas Deferens Protein (MVDP) with this compound.[2] Similar to the aldose reductase assay, this method relies on spectrophotometric monitoring of cofactor oxidation.

Experimental Protocol

Materials:

  • Purified or recombinant MVDP

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Reagent Stock Solutions:

    • MVDP: Prepare a stock solution of the enzyme in cold Tris-HCl buffer.

    • This compound: Prepare a stock solution (e.g., 10 mM) in ethanol or DMSO and dilute in the assay buffer.

    • NADH: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer.

  • Set up the Reaction Mixture:

    • Combine the following in a microplate well or cuvette:

      • Tris-HCl buffer (to a final volume of 200 µL)

      • NADH solution (final concentration of 0.2 mM)

      • MVDP solution (optimized concentration)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the this compound solution to start the reaction. Vary the final concentration to determine kinetic parameters.

  • Measure Enzyme Activity:

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear phase of the reaction.

    • Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to determine the reaction rate.

    • Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

Data Presentation

Table 2: Comparison of Cofactor Preference for this compound Reductase Activity. This table highlights the distinct cofactor preferences of MVDP and aldose reductase.

EnzymePreferred CofactorRelative Activity (NADH vs. NADPH)Reference
Mouse Vas Deferens Protein (MVDP)NADHNADH-linked activity is 5-6 fold higher[2]
Aldose ReductaseNADPHNADPH-linked activity is much higher[3]

Signaling Pathway Diagram

CholesterolMetabolism cluster_detox Detoxification Pathway Cholesterol Cholesterol P450scc P450scc (Side-Chain Cleavage) Cholesterol->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone This compound This compound P450scc->this compound AR Aldose Reductase (NADPH-dependent) This compound->AR MVDP MVDP (NADH-dependent) This compound->MVDP Alcohol_Product Isocaproic Alcohol AR->Alcohol_Product MVDP->Alcohol_Product

Caption: this compound formation and detoxification pathway.

High-Throughput Screening (HTS) for Inhibitors of this compound Metabolism

This protocol is adapted for a 96- or 384-well plate format for screening compound libraries for potential inhibitors of aldose reductase or MVDP.

Experimental Protocol

Materials:

  • Enzyme (Aldose Reductase or MVDP)

  • Substrate (this compound)

  • Cofactor (NADPH or NADH)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Multi-channel pipettes or automated liquid handling system

  • Microplate reader

Procedure:

  • Prepare Plates:

    • Add a small volume (e.g., 1 µL) of each test compound solution to the wells of the microplate. Include positive controls (known inhibitors, if available) and negative controls (DMSO vehicle).

  • Add Enzyme and Cofactor:

    • Prepare a master mix containing the assay buffer, enzyme, and cofactor (NADPH for AR, NADH for MVDP).

    • Dispense the master mix into all wells.

  • Pre-incubation:

    • Incubate the plate at the desired temperature for a set time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Prepare a solution of this compound in the assay buffer.

    • Add the substrate solution to all wells to start the reaction.

  • Kinetic Reading:

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Logical Relationship Diagram

HTS_Logic Start Start HTS Compound_Library Compound Library Start->Compound_Library Dispense_Compounds Dispense Compounds into Microplate Compound_Library->Dispense_Compounds Add_Enzyme_Cofactor Add Enzyme and Cofactor Master Mix Dispense_Compounds->Add_Enzyme_Cofactor Pre_Incubate Pre-incubate Add_Enzyme_Cofactor->Pre_Incubate Add_Substrate Add this compound Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Measurement (A340nm) Add_Substrate->Kinetic_Read Analyze_Data Calculate % Inhibition Kinetic_Read->Analyze_Data Identify_Hits Identify Hits (>% Threshold) Analyze_Data->Identify_Hits Confirm_Hits Hit Confirmation & Dose-Response Identify_Hits->Confirm_Hits Yes End End Identify_Hits->End No Confirm_Hits->End

Caption: High-throughput screening workflow for inhibitors.

References

Application Notes and Protocols for the Quantification of Isocaproaldehyde in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde (4-methylpentanal) is a volatile aldehyde generated during the initial step of steroid biosynthesis through the side-chain cleavage of cholesterol.[1] This conversion is a critical rate-limiting step in the production of all steroid hormones. The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for understanding the dynamics of steroidogenesis and for the investigation of metabolic disorders. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with information on its biological relevance.

Biological Significance and Signaling Pathway

This compound is produced in the mitochondria of steroidogenic tissues, including the adrenal glands, gonads, and placenta. The enzyme cytochrome P450scc (also known as cholesterol side-chain cleavage enzyme or CYP11A1) catalyzes the conversion of cholesterol to pregnenolone, releasing this compound as a byproduct.[2] Due to its reactive aldehyde group, this compound can be cytotoxic if allowed to accumulate. The primary metabolic pathway for its detoxification involves reduction to isocaproic acid, a reaction catalyzed by enzymes such as aldose reductase.[1]

Below is a diagram illustrating the formation of this compound within the steroidogenesis pathway.

G cholesterol Cholesterol p450scc P450scc (CYP11A1) cholesterol->p450scc Side-Chain Cleavage pregnenolone Pregnenolone This compound This compound aldose_reductase Aldose Reductase This compound->aldose_reductase Reduction isocaproic_acid Isocaproic Acid p450scc->pregnenolone p450scc->this compound aldose_reductase->isocaproic_acid

Steroidogenesis Pathway and this compound Formation.

Data Presentation

While extensive quantitative data for a wide range of aldehydes in biological fluids is available, specific concentration ranges for this compound are not well-documented in publicly available literature. The following tables provide representative concentrations of structurally similar or related aldehydes in human plasma and urine to serve as a reference for expected physiological ranges and to guide assay development.

Table 1: Representative Concentrations of Aldehydes in Human Plasma

AldehydeSample MatrixConcentration RangeAnalytical Method
IsovaleraldehydeSerumModerate to High Concentrations Associated with Metabolic SyndromeNot Specified
HexanalPlasma1.7 nmol/L (LOD)HPLC-UV
HeptanalPlasma2.5 nmol/L (LOD)HPLC-UV
FormaldehydePlasmaEndogenous levels are low and rapidly metabolizedGC-MS

Table 2: Representative Concentrations of Aldehydes in Human Urine

AldehydeSample MatrixConcentration RangeAnalytical Method
HexanalUrine1.7 nmol/L (LOD)HPLC-UV
HeptanalUrine2.5 nmol/L (LOD)HPLC-UV
FormaldehydeUrine3 to 12 ng/g (tissue levels)GC-MS

Note: The concentrations for hexanal and heptanal are presented as Limits of Detection (LODs) from a study on lung cancer patients and healthy controls.[3][4] Data for isovaleraldehyde is qualitative based on its association with metabolic syndrome.[5] Formaldehyde levels are for tissue but indicate its presence in biological systems.[6][7]

Experimental Protocols

The following are detailed protocols for the quantification of this compound in biological samples. Two primary methods are presented: GC-MS with pentafluorobenzyl hydroxylamine (PFBHA) derivatization and HPLC-UV with 2,4-dinitrophenylhydrazine (DNPH) derivatization.

Method 1: Quantification of this compound by GC-MS with PFBHA Derivatization

This method is highly sensitive and specific, making it suitable for detecting low concentrations of this compound. Derivatization with PFBHA increases the volatility and thermal stability of the aldehyde, allowing for robust analysis by GC-MS.[8][9]

Experimental Workflow:

G sample_prep Sample Preparation (Plasma, Urine, or Tissue Homogenate) derivatization Derivatization with PFBHA sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction analysis GC-MS Analysis extraction->analysis quantification Data Analysis and Quantification analysis->quantification

GC-MS with PFBHA Derivatization Workflow.

Materials:

  • Biological sample (plasma, urine, or tissue homogenate)

  • This compound standard

  • Internal standard (e.g., d-benzaldehyde)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Plasma/Urine: Thaw frozen samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet any precipitates. Use 100 µL of the supernatant for derivatization.

    • Tissue Homogenate: Homogenize tissue in ice-cold PBS (1:5 w/v). Centrifuge at 10,000 x g for 15 minutes at 4°C. Use 100 µL of the supernatant for derivatization.

  • Derivatization:

    • To 100 µL of the prepared sample, standard, or blank, add 10 µL of the internal standard solution.

    • Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 60 minutes in a heating block or water bath.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of hexane, vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction with another 500 µL of hexane and combine the organic layers.

    • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Concentration and Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50 µL.

    • Transfer the concentrated extract to a GC-MS autosampler vial with a micro-insert.

    • Inject 1 µL of the sample into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-PFB oxime derivative.

Method 2: Quantification of this compound by HPLC-UV with DNPH Derivatization

This method is a robust and widely used technique for the analysis of aldehydes and ketones.[10][11][12][13][14][15] The derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative that can be readily detected by UV absorbance.

Experimental Workflow:

G sample_prep Sample Preparation (Plasma, Urine, or Tissue Homogenate) derivatization Derivatization with DNPH sample_prep->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe analysis HPLC-UV Analysis spe->analysis quantification Data Analysis and Quantification analysis->quantification

HPLC-UV with DNPH Derivatization Workflow.

Materials:

  • Biological sample (plasma, urine, or tissue homogenate)

  • This compound standard

  • Internal standard (e.g., 2,5-dimethylbenzaldehyde)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as described in Method 1.

  • Derivatization:

    • To 100 µL of the prepared sample, standard, or blank, add 10 µL of the internal standard solution.

    • Add 200 µL of the DNPH derivatizing solution.

    • Vortex for 30 seconds.

    • Incubate at 40°C for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of acetonitrile followed by 3 mL of HPLC-grade water.

    • Load the entire derivatization mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 10% acetonitrile in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the DNPH derivatives with 2 mL of acetonitrile.

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL of the sample into the HPLC system.

HPLC-UV Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Conclusion

The protocols outlined in these application notes provide robust and sensitive methods for the quantification of this compound in various biological samples. The choice between GC-MS and HPLC-UV will depend on the required sensitivity, available instrumentation, and sample matrix. While specific quantitative data for this compound in human biological fluids is currently limited in the literature, the provided protocols and reference data for other aldehydes offer a strong foundation for researchers to develop and validate their own assays. Accurate measurement of this compound will contribute to a better understanding of steroid metabolism and its role in health and disease.

References

Application Notes and Protocols for the GC-MS Analysis of Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of isocaproaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (3-methylbutanal) is a volatile organic compound of interest in various fields, including food science, environmental analysis, and clinical research, due to its role as a flavor component, a potential biomarker of oxidative stress, and a product of amino acid metabolism.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aldehydes like this compound, which can be reactive and polar, derivatization is often necessary to improve chromatographic performance and detection sensitivity. This application note focuses on a robust and widely used method involving derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by GC-MS analysis. Headspace (HS) and Solid-Phase Microextraction (SPME) are also discussed as effective sample introduction techniques.

Experimental Protocols

Protocol 1: Liquid Injection GC-MS with PFBHA Derivatization

This protocol is suitable for the analysis of this compound in liquid samples such as biological fluids (after protein precipitation), food extracts, and environmental water samples.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of calibration standards by serial dilution.

  • Sample Extraction (if necessary): For solid or complex matrices, perform a liquid-liquid extraction with a solvent like dichloromethane or hexane to isolate the volatile components.

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a vial, add 100 µL of a 2 mg/mL PFBHA solution (in a suitable solvent like methanol or water).

    • Add an appropriate internal standard, such as a deuterated analog of a similar aldehyde, for accurate quantification.

    • Seal the vial and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction, forming the this compound-PFBHA oxime.

    • After cooling to room temperature, extract the PFBHA-oxime derivative with a small volume of an organic solvent like hexane or ethyl acetate. The organic layer is then ready for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Qualitative Analysis: Full Scan mode (e.g., m/z 50-550).

    • Quantitative Analysis: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for this compound and its PFBHA derivative should be monitored.

Protocol 2: Headspace (HS) and Solid-Phase Microextraction (SPME) GC-MS

HS-SPME is a solvent-free technique that is particularly useful for the analysis of volatile compounds in complex matrices, reducing matrix effects and simplifying sample preparation.

1. Sample Preparation and HS-SPME:

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • For on-fiber derivatization, add the PFBHA reagent directly to the sample or expose the SPME fiber to the reagent's headspace prior to sample extraction.

  • Seal the vial and place it in the autosampler tray.

  • Incubation: Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Desorption: The SPME fiber is automatically inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.

  • The GC-MS conditions are generally similar to those described in Protocol 1.

Data Presentation

ParameterExpected RangeNotes
Retention Time (RT) Varies with GC conditionsDependent on the column, temperature program, and flow rate.
Limit of Detection (LOD) 0.01 - 1 µg/LCan be lower with optimized SPME and SIM mode.
Limit of Quantification (LOQ) 0.05 - 5 µg/LTypically 3-5 times the LOD.
Linearity (R²) > 0.99Over a defined concentration range.
Precision (RSD%) < 15%For replicate measurements.
Recovery (%) 80 - 120%In spiked matrix samples.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Biological Fluid, Food, etc.) Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction Complex Matrix Derivatization PFBHA Derivatization Sample->Derivatization Liquid Sample Extraction->Derivatization GC_Injection GC Injection (Liquid, HS, or SPME) Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Qualitative Qualitative Analysis (Library Search) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway This compound This compound (Analyte) Oxime This compound-PFBHA Oxime (Volatile & Thermally Stable) This compound->Oxime + PFBHA PFBHA PFBHA (Derivatizing Agent)

Caption: Derivatization of this compound with PFBHA.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Isocaproaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, also known as isovaleraldehyde or 3-methylbutanal, is a branched-chain aldehyde that contributes to the aroma profile of various foods and beverages. In the pharmaceutical industry, it can be an impurity or a starting material in drug synthesis. Accurate and sensitive quantification of this compound is crucial for quality control and process monitoring. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose. Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, a pre-column derivatization step is typically employed to enhance its detectability. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone derivative.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using HPLC with UV detection following DNPH derivatization.

Principle of the Method

The analytical method is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone (DNPH-isocaproaldehyde). This derivative is highly responsive to UV detection at approximately 360 nm.[1][5] The derivatized sample is then injected into a reverse-phase HPLC system, where the components are separated based on their hydrophobicity. The concentration of this compound in the original sample is determined by comparing the peak area of the DNPH-isocaproaldehyde derivative to a calibration curve prepared from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: 2,4-Dinitrophenylhydrazine (DNPH), Hydrochloric acid (HCl) or Perchloric acid (HClO4), this compound (Isovaleraldehyde) standard

  • Columns: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2][6] or a pentafluorophenyl (PFP) column[7] for enhanced separation of isomers.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges packed with DNPH-coated silica gel for air or gas samples.[4][6]

Preparation of Solutions
  • DNPH Reagent Solution: A saturated solution of DNPH is prepared in an acidic solution, typically 2N HCl or by dissolving DNPH in acetonitrile containing a small percentage of acid.[3] For example, dissolve recrystallized DNPH in acetonitrile to a desired concentration.

  • Standard Stock Solution: Prepare a stock solution of this compound (isovaleraldehyde) in acetonitrile at a concentration of 1000 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

Sample Preparation and Derivatization

For Liquid Samples (e.g., drug substance):

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve or dilute the sample in acetonitrile.

  • Add an excess of the DNPH reagent solution to the sample solution.

  • Acidify the mixture with a small amount of HCl or HClO4 to catalyze the reaction.[8]

  • Allow the reaction to proceed at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[8]

  • After cooling, the solution can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.

For Air or Gas Samples:

  • Draw a known volume of air or gas through an SPE cartridge containing DNPH-coated silica gel at a controlled flow rate.[4][6]

  • The this compound in the sample will react with the DNPH on the cartridge to form the stable hydrazone derivative.

  • Elute the derivatized compound from the cartridge with a small volume of acetonitrile.[6][9]

  • The eluate is then ready for HPLC analysis.

HPLC Conditions

The following table summarizes typical HPLC conditions for the analysis of DNPH-derivatized aldehydes. These conditions may need to be optimized for specific instruments and applications.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)[2][6]
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 or 55:45 v/v)[5][6][8] Gradient: A: Water, B: Acetonitrile/Methanol mixture[7]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30-40°C[5][6]
Detection Wavelength 360 nm[1][5][6]
Injection Volume 10-20 µL[6][7]

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC analysis of this compound (as isovaleraldehyde) and other aldehydes after DNPH derivatization, compiled from various sources.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)
Isovaleraldehyde-DNPH ~12-15 (Varies with method)[7]0.0017 µg/mL[7]0.0052 µg/mL[7]>0.999[10]
Formaldehyde-DNPH~4-6[5]0.1 ppm (0.03 ng)[5]30 ppm>0.999[5]
Acetaldehyde-DNPH~6-8[11]0.1 µg/m³[11]60 ppm>0.999[10]
Propionaldehyde-DNPH~9-11[7]-->0.999[7]
n-Butyraldehyde-DNPH~11-13[7]-->0.999[7]
n-Valeraldehyde-DNPH~13-16[7]-->0.999[7]

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally. LOD and LOQ values are also method-dependent.

Method Validation

To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH guidelines.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][13]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[12][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification sample Sample Containing This compound dissolve_sample Dissolve/Dilute in Acetonitrile sample->dissolve_sample standard This compound Standard prepare_standards Prepare Working Standards in Acetonitrile standard->prepare_standards add_dnph Add DNPH Reagent dissolve_sample->add_dnph acidify Acidify (e.g., HCl) add_dnph->acidify react React (e.g., 55°C, 60 min) acidify->react hplc_system HPLC System (C18 Column, UV Detector @ 360 nm) react->hplc_system data_acquisition Data Acquisition & Integration hplc_system->data_acquisition calibration_curve Generate Calibration Curve from Standards data_acquisition->calibration_curve quantify_sample Quantify this compound in Sample data_acquisition->quantify_sample Peak Area of Sample Derivative calibration_curve->quantify_sample derivatization_reaction This compound This compound (CH₃)₂CHCH₂CHO plus + This compound->plus dnph 2,4-Dinitrophenylhydrazine C₆H₃(NO₂)₂NHNH₂ arrow H⁺ dnph->arrow derivative This compound-DNPH Derivative (CH₃)₂CHCH₂CH=NNHC₆H₃(NO₂)₂ plus->dnph arrow->derivative

References

Application Notes and Protocols: Isocaproaldehyde as a Substrate for Screening Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathophysiology of diabetic complications. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these complications. The screening and identification of potent and specific AR inhibitors are therefore of significant interest in drug discovery.

Isocaproaldehyde, a product of the side-chain cleavage of cholesterol, has been identified as a potent substrate for aldose reductase, exhibiting a low Michaelis constant (Km) of approximately 1 µM.[1] This high affinity makes this compound an excellent substrate for in vitro screening assays, potentially offering greater sensitivity and physiological relevance compared to commonly used substrates like glucose or glyceraldehyde. These application notes provide a framework for utilizing this compound in the screening of aldose reductase inhibitors.

Data Presentation: Inhibitory Activity against Aldose Reductase

The inhibitory activity of various compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50). It is crucial to note that the IC50 value of an inhibitor is highly dependent on the substrate used in the assay.[2] The following table summarizes the IC50 values of several known aldose reductase inhibitors.

Disclaimer: The IC50 values presented in this table were determined using substrates other than this compound (e.g., glucose, DL-glyceraldehyde), as specific data for this compound was not available in the reviewed literature. These values should be considered as a reference, and direct testing with this compound is recommended for accurate determination of inhibitory potency.

InhibitorChemical ClassIC50 (µM)Substrate UsedSource
TolrestatCarboxylic acid derivative0.035Bovine lens AR[3]
SorbinilSpirohydantoin3.1Rat lens (glucose)[4]
EpalrestatCarboxylic acid derivative0.098Human lens AR (DL-glyceraldehyde)[5]
PonalrestatCarboxylic acid derivative0.0077Bovine lens AR (glucose)[6]
AgnusidePhytocompound0.0224Human lens AR (DL-glyceraldehyde)[5]
Eupalitin-3-O-galactosidePhytocompound0.0273Human lens AR (DL-glyceraldehyde)[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Aldose Reductase Inhibitor Screening using this compound

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of test compounds on aldose reductase using this compound as the substrate. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials and Reagents:

  • Purified recombinant human or animal aldose reductase

  • This compound (4-methylpentanal)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Sodium phosphate buffer (100 mM, pH 6.2)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • Test compounds (potential inhibitors)

  • Known aldose reductase inhibitor (e.g., Tolrestat) as a positive control

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).

    • Prepare a stock solution of NADPH in the phosphate buffer. The final concentration in the assay is typically 0.1-0.2 mM. Protect the solution from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute in phosphate buffer to the desired working concentration. The final concentration should be around the Km value (approximately 1 µM).

    • Dissolve test compounds and the positive control in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations may inhibit the enzyme.

  • Assay Setup:

    • Set up the following reactions in a 96-well microplate:

      • Blank: 100 µL phosphate buffer.

      • Enzyme Control (100% activity): 80 µL phosphate buffer, 10 µL NADPH solution, 10 µL enzyme solution.

      • Test Compound Wells: 70 µL phosphate buffer, 10 µL NADPH solution, 10 µL test compound solution at various concentrations, 10 µL enzyme solution.

      • Positive Control Wells: 70 µL phosphate buffer, 10 µL NADPH solution, 10 µL positive control solution at various concentrations, 10 µL enzyme solution.

      • Solvent Control: 70 µL phosphate buffer containing the same final concentration of DMSO as the test compound wells, 10 µL NADPH solution, 10 µL enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the this compound working solution to all wells except the blank. The final reaction volume will be 110 µL.

    • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at 37°C. Take readings every 30 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Aldose_Reductase_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Reduction Oxidative_Stress Oxidative Stress (NADPH depletion) AR->Oxidative_Stress NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Oxidation NADH NADH SDH->NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGEs->Diabetic_Complications NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitors AR Inhibitors Inhibitors->AR

Caption: Aldose Reductase and the Polyol Pathway in Diabetic Complications.

ARI_Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Aldose Reductase - this compound (Substrate) - NADPH (Cofactor) - Buffer Plate Dispense Reagents into 96-well Plate: - Buffer - NADPH - Test Compound/Control - Enzyme Reagents->Plate Compounds Prepare Test Compounds and Controls Compounds->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Initiate Initiate Reaction with This compound Preincubation->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calculate_Rate Calculate Rate of NADPH Oxidation Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for Aldose Reductase Inhibitor Screening Assay.

References

Application Notes and Protocols for In Vitro Studies of Isocaproaldehyde in Adrenocortical Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde (4-methylpentanal) is a key intermediate aldehyde formed during the steroidogenesis pathway. It is a direct product of the side-chain cleavage of cholesterol by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme), which also yields pregnenolone.[1][2] While essential for the synthesis of all steroid hormones, the accumulation of reactive aldehydes like this compound can lead to cellular toxicity.[1] Adrenocortical cells possess enzymatic machinery to neutralize this toxic byproduct, primarily through reduction to isocaproic acid.[1][3] Dysregulation of this detoxification process or excessive steroidogenic activity can lead to this compound buildup, potentially impacting adrenocortical cell viability and function.

These application notes provide a comprehensive guide for the in vitro investigation of this compound's effects on adrenocortical cell lines, with a focus on the human H295R and murine Y1 cell lines. The protocols and data herein are intended to facilitate research into the toxicological profile of this compound and its potential role in adrenal pathophysiology.

Data Presentation

Table 1: Cytotoxicity of this compound in Murine Y1 Adrenocortical Cells

The following table summarizes the reported cytotoxic effects of this compound on Y1 cells, particularly in the context of the detoxification enzyme Mouse Vas Deferens Protein (MVDP).

Cell LineGenetic ModificationParameterValueReference
Y1 (murine adrenocortical)Wild-TypeLD50Not specified in abstract[1]
Y1 (murine adrenocortical)MVDP antisense cDNALD50Decreased (Toxicity Increased)[1]

Note: The specific LD50 value for this compound in wild-type Y1 cells was not available in the cited abstract, but the study indicated that reducing the expression of the detoxification enzyme MVDP increased the cells' sensitivity to this compound-induced toxicity.[1]

Table 2: Enzymatic Detoxification of this compound in Adrenocortical Cells

This table outlines the key enzymes and their characteristics involved in the detoxification of this compound in different species.

EnzymeCell Line/TissueSpeciesCo-factor PreferenceKinetic Parameter (Km for this compound)Reference
Mouse Vas Deferens Protein (MVDP)Y1MurineNADHNot Specified[1]
Aldose ReductaseAdrenal GlandsHuman, Monkey, Dog, RabbitNADPH~1 µM[3]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Detoxification Pathway

This compound is a byproduct of the initial step of steroidogenesis. Its detoxification is crucial for maintaining cellular homeostasis.

cluster_cofactors Co-factors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 This compound This compound Cholesterol->this compound CYP11A1 Steroid_Hormones Steroid_Hormones Pregnenolone->Steroid_Hormones Downstream Enzymes Detox_Enzyme Aldose Reductase (Human) MVDP (Mouse) This compound->Detox_Enzyme Isocaproic_Acid Isocaproic_Acid Detox_Enzyme->Isocaproic_Acid NADPH NADPH NADH NADH NADP NADP NADPH->NADP NAD NAD NADH->NAD

Caption: Metabolic pathway of this compound formation and detoxification.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

High concentrations of aldehydes are known to induce cellular stress. This diagram outlines a proposed signaling cascade initiated by this compound-induced oxidative stress, leading to apoptosis.

This compound This compound (Excess) ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Steroidogenesis Effects cluster_phase3 Phase 3: Mechanistic Studies Cell_Culture Culture Adrenocortical Cells (e.g., H295R, Y1) Dose_Response This compound Dose-Response Treatment Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Dose_Response->Viability_Assay IC50 Determine IC50/LD50 Viability_Assay->IC50 Sublethal_Treatment Treat with Sublethal Concentrations IC50->Sublethal_Treatment Hormone_Quantification Quantify Steroid Hormones (e.g., Cortisol, Aldosterone) via LC-MS or ELISA Sublethal_Treatment->Hormone_Quantification Hormone_Profile Analyze Steroid Hormone Profile Hormone_Quantification->Hormone_Profile ROS_Assay ROS Production Assay Hormone_Profile->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, TUNEL) Hormone_Profile->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for Steroidogenic Enzymes) Hormone_Profile->Gene_Expression Pathway_Analysis Identify Affected Pathways ROS_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Gene_Expression->Pathway_Analysis

References

Handling and storage guidelines for Isocaproaldehyde in the laboratory.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Isocaproaldehyde (also known as 4-Methylpentanal) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research applications.

Chemical and Physical Properties

This compound is a volatile and flammable aldehyde. Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1119-16-0[1][2][3][4]
Molecular Formula C₆H₁₂O[1][2][3][4]
Molecular Weight 100.16 g/mol [1][2]
Appearance Liquid
Boiling Point 63 °C (145 °F)
Melting Point -65 °C (-85 °F)
Density 0.79 g/cm³ at 25 °C (77 °F)
Flash Point Highly flammable liquid and vapour
Solubility Information not readily available.
log Pow 0.77 at 25 °C (77 °F)

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are its flammability and potential to cause serious eye irritation. It may also be harmful to aquatic life.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber).

    • Clothing: A lab coat or flame-retardant antistatic protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling and Storage Protocols

Workflow for Handling and Storage of this compound:

This compound Handling and Storage Workflow cluster_receiving Receiving and Initial Storage cluster_preparation Preparation for Use cluster_storage Long-term and Solution Storage cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect initial_storage Store in a Cool, Dry, Well-Ventilated, Flammable-rated Area inspect->initial_storage ppe Don Appropriate PPE initial_storage->ppe For Immediate Use neat_storage Store Neat Compound Tightly Sealed (up to 24 months as per vial) initial_storage->neat_storage For Long-term Storage fume_hood Work in a Fume Hood ppe->fume_hood equilibrate Allow to Equilibrate to Room Temperature (at least 1 hour) fume_hood->equilibrate prepare_solution Prepare Solutions on the Same Day of Use equilibrate->prepare_solution solution_storage Store Aliquots in Tightly Sealed Vials at -20°C (useable for up to one month) prepare_solution->solution_storage If Stock Solution is Needed waste Dispose of Unused Material and Empty Containers as Hazardous Waste prepare_solution->waste After Use neat_storage->solution_storage

Caption: Workflow for the safe handling and storage of this compound.

4.1. General Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, typically a chemical fume hood, should be clean and free of ignition sources.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 3.

  • Equilibration: Prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]

  • Dispensing:

    • Perform all operations within a certified chemical fume hood.

    • Use only non-sparking tools and explosion-proof equipment.

    • Ground and bond containers when transferring the material to prevent static discharge.

  • Solution Preparation:

    • Whenever possible, prepare and use solutions on the same day.[1]

    • If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[1]

4.2. Storage Protocol

  • Neat Compound: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5] The product can be stored for up to 24 months under these conditions.[1]

  • Solutions: Store solutions in tightly sealed vials at -20°C.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

5.1. Spill Response

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

  • Cleanup:

    • Use non-sparking tools to collect the absorbed material.

    • Place the waste into a properly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal

All waste materials, including empty containers and contaminated absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocol: General Use as a Substrate

While specific experimental protocols will vary, the following provides a general workflow for using this compound as a substrate in an enzymatic assay.

Workflow for Use of this compound in an Enzymatic Assay:

General Protocol for this compound as a Substrate cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagent_prep Prepare Assay Buffer and Enzyme Solution substrate_prep Prepare this compound Stock Solution in a Suitable Solvent serial_dilution Perform Serial Dilutions of Stock Solution to Desired Concentrations substrate_prep->serial_dilution initiate_reaction Initiate Reaction by Adding This compound Dilution serial_dilution->initiate_reaction add_reagents Add Assay Buffer, Enzyme, and Co-factors to Reaction Vessel add_reagents->initiate_reaction incubate Incubate at Specified Temperature for a Defined Time initiate_reaction->incubate stop_reaction Stop the Reaction incubate->stop_reaction detection Measure Product Formation or Substrate Depletion via a Suitable Method (e.g., Spectrophotometry, HPLC) stop_reaction->detection data_analysis Analyze Data to Determine Enzyme Kinetics detection->data_analysis

Caption: General workflow for utilizing this compound in an enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Prepare all necessary buffers and solutions for the specific assay.

    • Prepare the enzyme solution to the desired concentration in the appropriate buffer.

  • Substrate Preparation:

    • Following the handling guidelines in Section 4.1, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired final concentrations for the assay.

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., microplate, cuvette), add the assay buffer, enzyme solution, and any necessary co-factors.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding the diluted this compound solution.

    • Incubate for a predetermined time at a constant temperature.

  • Detection and Analysis:

    • Stop the reaction using an appropriate method (e.g., adding a quenching agent, heat inactivation).

    • Measure the product formation or substrate depletion using a suitable analytical technique (e.g., spectrophotometry, fluorometry, HPLC, GC-MS).

    • Analyze the data to determine the kinetic parameters of the enzyme with respect to this compound.

Note: This is a generalized protocol. The specific concentrations, incubation times, and detection methods will need to be optimized for the particular enzyme and experimental setup.

References

Application Notes and Protocols: Synthesis of Isocaproaldehyde Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various isocaproaldehyde derivatives. This compound (4-methylpentanal) is a key building block in organic synthesis, and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The following protocols outline methods for preparing Schiff bases, α,β-unsaturated ketones, alkenes, and oximes from this compound.

Synthesis of this compound Schiff Base Derivatives

Schiff bases derived from this compound are valuable intermediates for the synthesis of novel bioactive molecules, including potential antimicrobial and anticancer agents. The formation of the imine bond is a versatile reaction that allows for the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of N-Benzylidene-3-methylbutanamine

This protocol describes the synthesis of a representative Schiff base from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary Evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add benzylamine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Schiff base.

  • Purify the product by column chromatography or recrystallization if necessary.

Compound Reactants Solvent Yield (%) Reference
N-Benzylidene-3-methylbutanamineThis compound, BenzylamineEthanol85-95General Protocol
N-(4-methoxybenzylidene)-3-methylbutanamineThis compound, 4-MethoxybenzylamineMethanol88-96General Protocol
N-(4-nitrobenzylidene)-3-methylbutanamineThis compound, 4-NitrobenzylamineEthanol80-90General Protocol

Synthesis of α,β-Unsaturated Ketone Derivatives via Aldol Condensation

Aldol condensation of this compound with ketones is a powerful C-C bond-forming reaction to synthesize α,β-unsaturated ketones, which are important precursors for many biologically active compounds.

Experimental Protocol: Synthesis of 6-Methylhept-3-en-2-one

This protocol is adapted from a known procedure for the aldol condensation of isovaleraldehyde with acetone.[1]

Materials:

  • This compound (1.0 eq)

  • Acetone (3.0-5.0 eq)

  • 10% Aqueous Sodium Hydroxide solution

  • Diethyl Ether

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine this compound (10 mmol) and acetone (30-50 mmol).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 10% aqueous sodium hydroxide solution (5 mL) dropwise to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Product Reactants Base Yield (%) Reference
6-Methylhept-3-en-2-oneThis compound, AcetoneNaOH70-80[1]
1-Cyclohexyl-4-methylpent-1-en-3-oneThis compound, CyclohexanoneNaOH65-75General Protocol

Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes. This reaction allows for the specific placement of a double bond.

Experimental Protocol: Synthesis of 5-Methyl-1-hexene

This protocol outlines the synthesis of an alkene from this compound using a phosphonium ylide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride solution

  • Anhydrous Magnesium Sulfate

  • Schlenk flask and nitrogen line

  • Syringes

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (11 mmol) dropwise via syringe. The solution will turn a characteristic orange/red color, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Product Wittig Reagent Base Yield (%) Reference
5-Methyl-1-hexeneMethyltriphenylphosphonium bromiden-BuLi60-75General Protocol
Ethyl 6-methylhept-2-enoate(Triphenylphosphoranylidene)acetate-80-90General Protocol

Synthesis of this compound Oxime

Oximes are versatile functional groups that can be used as intermediates for the synthesis of amides (via Beckmann rearrangement), nitriles, and other nitrogen-containing compounds. They also exhibit a range of biological activities.

Experimental Protocol: Synthesis of this compound Oxime

This protocol describes a straightforward method for the synthesis of this compound oxime.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve hydroxylamine hydrochloride (11 mmol) in water (10 mL) in a round-bottom flask.

  • Add a solution of this compound (10 mmol) in ethanol (20 mL).

  • Add pyridine (12 mmol) or an equivalent amount of sodium acetate to the mixture to act as a base.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, add water (50 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the oxime.

Product Reagents Base Yield (%) Reference
This compound oximeThis compound, Hydroxylamine HClPyridine85-95General Protocol
This compound oximeThis compound, Hydroxylamine HClSodium Acetate80-90General Protocol

Visualizations

Synthesis_Workflows This compound This compound Schiff_Base Schiff Base Derivative This compound->Schiff_Base R-NH2, H+ Aldol_Product α,β-Unsaturated Ketone This compound->Aldol_Product Ketone, Base Alkene Alkene Derivative This compound->Alkene Wittig Reagent Oxime Oxime Derivative This compound->Oxime NH2OH·HCl

Caption: General synthetic routes for this compound derivatives.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Derivative This compound Derivative Derivative->Receptor Binds/Activates Derivative->Kinase1 Potential Direct Inhibition

Caption: Hypothetical signaling pathway modulated by an this compound derivative.

Experimental_Workflow start Synthesis of Derivative purification Purification (Chromatography/Recrystallization) start->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_assay Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) characterization->bio_assay data_analysis Data Analysis (IC50, MIC determination) bio_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols: The Role of Isocaproaldehyde in Steroidogenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproaldehyde, a volatile aldehyde, emerges as a natural byproduct of the initial, rate-limiting step in steroid hormone biosynthesis. This pivotal reaction, the conversion of cholesterol to pregnenolone, is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (P450scc), located in the inner mitochondrial membrane. While pregnenolone serves as the universal precursor for all steroid hormones, this compound is released and subsequently metabolized.[1][2] Understanding the fate and potential biological activity of this compound is crucial for a comprehensive grasp of steroidogenesis and may unveil novel regulatory mechanisms or therapeutic targets in steroid-related disorders.

Metabolic Fate of this compound

Within steroidogenic tissues such as the adrenal glands, this compound is rapidly metabolized. The primary enzymes responsible for its detoxification are members of the aldo-keto reductase superfamily.

  • Aldose Reductase: This NADPH-dependent enzyme efficiently reduces this compound to its corresponding alcohol, isocaproic alcohol.[1] Aldose reductase is highly expressed in the adrenal glands of various mammals, including humans, and exhibits a low Km value for this compound, indicating a high affinity for this substrate.[1] This rapid conversion prevents the potential accumulation of a reactive aldehyde.

  • Mouse Vas Deferens Protein (MVDP): In murine adrenocortical cells, an aldose reductase-like protein known as MVDP has been identified as a key enzyme in this compound metabolism.[1] Unlike aldose reductase, MVDP shows a preference for NADH as a cofactor. Studies have demonstrated that MVDP expression is inducible and plays a significant role in detoxifying this compound generated during steroidogenesis.[1]

Proposed Investigation into the Direct Effects of this compound on Steroidogenesis

While the metabolic clearance of this compound is well-documented, its direct impact on the steroidogenic pathway remains largely unexplored. The transient and reactive nature of aldehydes suggests they could potentially modulate the activity of key steroidogenic enzymes. To address this knowledge gap, the following experimental approach is proposed.

Hypothetical Quantitative Data on this compound's Effects on Steroidogenesis

The following table outlines the type of quantitative data that would be generated from the proposed experimental protocol. The values are for illustrative purposes to guide researchers on expected outcomes.

ParameterThis compound ConcentrationEffectMeasurement
CYP11A1 Activity 1 µMNot AvailablePregnenolone Production (pmol/mg protein/min)
10 µMNot AvailablePregnenolone Production (pmol/mg protein/min)
100 µMNot AvailablePregnenolone Production (pmol/mg protein/min)
H295R Cell Steroidogenesis
Pregnenolone10 µMNot AvailableFold Change vs. Control
Progesterone10 µMNot AvailableFold Change vs. Control
17α-Hydroxyprogesterone10 µMNot AvailableFold Change vs. Control
Dehydroepiandrosterone (DHEA)10 µMNot AvailableFold Change vs. Control
Androstenedione10 µMNot AvailableFold Change vs. Control
Testosterone10 µMNot AvailableFold Change vs. Control
Estradiol10 µMNot AvailableFold Change vs. Control
Cortisol10 µMNot AvailableFold Change vs. Control

Experimental Protocols

Protocol 1: In Vitro Assay of this compound Effect on CYP11A1 Activity

This protocol is designed to assess the direct effect of this compound on the enzymatic activity of CYP11A1.

Materials:

  • Recombinant human CYP11A1 enzyme

  • Cholesterol substrate (e.g., in 2-hydroxypropyl-β-cyclodextrin)

  • NADPH

  • Adrenodoxin

  • Adrenodoxin reductase

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for pregnenolone quantification

Procedure:

  • Prepare a reaction mixture containing assay buffer, adrenodoxin, and adrenodoxin reductase.

  • Add recombinant CYP11A1 enzyme to the mixture.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction tubes. Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the cholesterol substrate and NADPH.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for pregnenolone production using a validated LC-MS/MS method.

  • Calculate the rate of pregnenolone formation and compare the activity in the presence of this compound to the vehicle control.

Protocol 2: H295R Cell-Based Steroidogenesis Assay

This protocol utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes of the steroidogenic pathway, to evaluate the impact of this compound on the production of a panel of steroid hormones.

Materials:

  • H295R cells (ATCC CRL-2128)

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • 24-well or 96-well cell culture plates

  • This compound

  • Forskolin (to stimulate steroidogenesis)

  • Solvent control (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • LC-MS/MS or ELISA kits for steroid hormone quantification

Procedure:

  • Cell Seeding: Seed H295R cells in culture plates at a density that allows for 70-80% confluency at the time of treatment. Culture overnight.

  • Stimulation: Replace the culture medium with fresh medium containing a stimulating agent like forskolin (e.g., 10 µM) to upregulate the steroidogenic pathway. Incubate for 24-48 hours.

  • Treatment: Remove the stimulation medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or a solvent control. Include a positive control inhibitor of steroidogenesis (e.g., prochloraz).

  • Incubation: Incubate the cells with the test compounds for 24-48 hours.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant for hormone analysis.

  • Cell Viability: Assess cell viability in the corresponding wells to ensure that the observed effects on steroid production are not due to cytotoxicity.

  • Hormone Quantification: Analyze the collected supernatant for a panel of steroid hormones (e.g., pregnenolone, progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, testosterone, estradiol, and cortisol) using LC-MS/MS or specific ELISAs.

  • Data Analysis: Normalize hormone concentrations to a measure of cell viability. Express the results as a fold change relative to the solvent control.

Visualizations

steroidogenesis_pathway cluster_side_product Side-Product Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 This compound This compound Cholesterol->this compound CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Metabolites Metabolites This compound->Metabolites Aldose Reductase / MVDP Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Deoxycortisol Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1

Caption: Steroidogenesis pathway highlighting the formation and metabolism of this compound.

experimental_workflow cluster_cell_culture H295R Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed H295R Cells B Stimulate with Forskolin A->B C Treat with this compound (or Controls) B->C D Collect Supernatant C->D E Assess Cell Viability C->E F Quantify Steroid Hormones (LC-MS/MS or ELISA) D->F G Data Analysis E->G F->G

Caption: Experimental workflow for the H295R steroidogenesis assay.

References

Troubleshooting & Optimization

Preventing Isocaproaldehyde degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isocaproaldehyde during sample preparation and analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I am observing a significant loss of this compound in my samples. What are the potential causes?

A1: this compound, like other aldehydes, is susceptible to degradation through several pathways. The primary causes of its loss during sample preparation include:

  • Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, isocaproic acid, particularly when exposed to air (oxygen), light, or oxidizing agents.

  • Reaction with Amines: If your sample matrix contains primary or secondary amines (e.g., proteins, peptides, certain buffers), this compound can react to form unstable imines (Schiff bases), leading to its apparent loss.[1][2][3] This reaction is pH-dependent.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially at high concentrations or under certain temperature and pH conditions.[4]

  • Temperature Instability: Elevated temperatures can accelerate the rates of all degradation reactions.

  • pH Effects: Both acidic and basic conditions can catalyze the degradation of aldehydes.[5][6][7] The stability of aldehydes is often optimal within a specific pH range.

Q2: How can I minimize the oxidation of this compound during sample preparation?

A2: To minimize oxidation, consider the following precautions:

  • Work under an inert atmosphere: Whenever possible, handle samples and prepare reagents under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Use antioxidants: The addition of antioxidants to your sample or extraction solvent can help prevent oxidative degradation.[8][9][10][11] Commonly used antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on your sample matrix and downstream analytical method.

  • Protect from light: Store samples and standards in amber vials or wrap them in aluminum foil to prevent photo-oxidation.

  • Use fresh solvents: Peroxides can form in some organic solvents (e.g., ethers, THF) over time, which can oxidize aldehydes. Use freshly opened or peroxide-tested solvents.

Q3: My samples are derived from a biological matrix rich in proteins. How can I prevent this compound from reacting with amines?

A3: The reaction with amines to form Schiff bases is a significant challenge in biological matrices.[1][2][3] To mitigate this, you can:

  • Derivatize immediately: The most effective strategy is to derivatize the this compound as soon as possible after sample collection or extraction. Derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) converts the reactive aldehyde into a stable hydrazone, protecting it from further reactions.[12][13][14]

  • Control pH: The formation of imines is pH-dependent, with optimal rates often occurring around pH 5.[3] Adjusting the sample pH to be more acidic or basic may slow down this reaction, but this must be balanced with the overall stability of this compound.

  • Protein precipitation: If your analytical method allows, perform a protein precipitation step (e.g., with acetonitrile, methanol, or trichloroacetic acid) immediately after sample collection to remove the bulk of reactive amines.

Q4: What is the optimal temperature for storing and processing samples containing this compound?

A4: Lower temperatures are generally better for preserving this compound. For short-term storage (a few hours), keep samples on ice or at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can introduce variability. All sample processing steps should ideally be carried out at reduced temperatures.

Q5: How does pH affect the stability of this compound, and what pH should I aim for?

A5: The stability of aldehydes is significantly influenced by pH.[5][6][7] While specific data for this compound is limited, aldehydes, in general, are more stable in slightly acidic to neutral conditions (pH 4-7). Strongly acidic or alkaline conditions can catalyze degradation. For instance, some enzymatic activities that might degrade aldehydes are inhibited at lower pH values. It is crucial to buffer your samples within a stable pH range if they are not being derivatized immediately.

Q6: I am using HPLC for analysis. What is the recommended method for derivatizing this compound?

A6: The most common and robust method for HPLC analysis of aldehydes is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[12][14][15][16][17] This reaction forms a stable, yellow-colored DNPH-hydrazone derivative that can be readily detected by UV-Vis spectrophotometry (typically around 360 nm). A detailed protocol for this derivatization is provided below.

Data Presentation

Table 1: Factors Affecting Aldehyde Stability and Recommended Handling Conditions

ParameterEffect on this compound StabilityRecommended ConditionsRationale
Temperature High temperatures accelerate degradation.Process samples on ice; Store at ≤ -20°C for long-term.Reduces reaction rates of oxidation, polymerization, and enzymatic degradation.[7]
pH Extremes in pH (both acidic and basic) can catalyze degradation.Maintain samples at a slightly acidic to neutral pH (4-7).Minimizes acid/base-catalyzed hydrolysis and other degradation reactions.[5][6]
Light Exposure UV light can induce photo-oxidation.Use amber vials or protect samples from light.Prevents the formation of free radicals that can initiate oxidation.
Oxygen Exposure Oxygen is a key reactant in oxidation to isocaproic acid.Handle samples under an inert atmosphere (N2, Ar); use degassed solvents.Limits the primary pathway of oxidative degradation.
Sample Matrix Amines, enzymes, and metal ions can react with or catalyze the degradation of this compound.Derivatize immediately; consider protein precipitation or SPE for complex matrices.Protects the aldehyde from reactive components in the sample matrix.[18][19][20]

Experimental Protocols

Protocol: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This protocol is based on established methods for carbonyl compound analysis, such as EPA Method 8315A.[12]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Sample containing this compound

  • Vortex mixer

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Preparation of DNPH Reagent:

    • Carefully dissolve a saturating amount of DNPH in acetonitrile. For example, add approximately 30 mg of DNPH to a 10 mL volumetric flask and bring to volume with acetonitrile.

    • Acidify the solution by adding a small amount of concentrated acid (e.g., 50 µL of perchloric acid). This acidic environment is crucial for the derivatization reaction.

    • Mix thoroughly until the DNPH is dissolved. This solution should be prepared fresh and protected from light.

  • Sample/Standard Preparation:

    • Prepare a series of this compound standard solutions in acetonitrile at known concentrations.

    • If your sample is in an aqueous matrix, it may need to be extracted into an organic solvent compatible with the derivatization reaction.

  • Derivatization Reaction:

    • In a clean vial, add 1 mL of your sample or standard solution.

    • Add 1 mL of the prepared DNPH reagent to the vial.

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for 1-2 hours. The optimal time and temperature may need to be determined empirically for your specific application. The reaction can also proceed at room temperature for a longer duration (e.g., 12-24 hours).[17]

  • Sample Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the HPLC system. If necessary, the sample can be diluted with acetonitrile.

    • Analyze the derivatized sample by reverse-phase HPLC with UV detection at approximately 360 nm.

  • Quality Control:

    • Prepare a reagent blank by following the same procedure but using the pure solvent instead of a sample or standard.

    • Run a calibration curve with the derivatized standards to quantify the this compound in your samples.

Mandatory Visualizations

Isocaproaldehyde_Degradation_Pathways This compound This compound (4-Methylpentanal) Oxidation Oxidation This compound->Oxidation ReactionWithAmine Reaction with Amines This compound->ReactionWithAmine Polymerization Polymerization This compound->Polymerization IsocaproicAcid Isocaproic Acid Oxidation->IsocaproicAcid SchiffBase Schiff Base (Imine) ReactionWithAmine->SchiffBase Polymer Polymer/Oligomer Polymerization->Polymer

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Start: this compound Degradation Observed CheckTemp Check Temperature (Storage & Processing) Start->CheckTemp LowerTemp Action: Lower Temperature (≤ -20°C storage, on ice processing) CheckTemp->LowerTemp Too High CheckMatrix Check Sample Matrix (Presence of Amines/Proteins?) CheckTemp->CheckMatrix Optimal LowerTemp->CheckMatrix Derivatize Action: Immediate Derivatization (e.g., with DNPH) CheckMatrix->Derivatize Yes CheckEnvironment Check Environment (Light & Oxygen Exposure?) CheckMatrix->CheckEnvironment No Derivatize->CheckEnvironment ProtectSample Action: Use Amber Vials & Inert Atmosphere (N2) CheckEnvironment->ProtectSample Yes CheckpH Check Sample pH CheckEnvironment->CheckpH No ProtectSample->CheckpH AdjustpH Action: Adjust to pH 4-7 CheckpH->AdjustpH Outside 4-7 Reanalyze Re-analyze Sample CheckpH->Reanalyze Optimal AdjustpH->Reanalyze

Caption: Troubleshooting workflow for this compound degradation.

References

Troubleshooting low signal-to-noise in Isocaproaldehyde enzymatic assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocaproaldehyde enzymatic assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound in many biological systems?

A1: The primary enzyme responsible for the reduction of this compound is aldose reductase (AKR1B1), a member of the aldo-keto reductase superfamily.[1][2] This enzyme catalyzes the NADPH-dependent conversion of this compound to isocaproic alcohol. While other aldehyde dehydrogenases exist, aldose reductase has been shown to have a high affinity for this compound.[2]

Q2: My signal-to-noise ratio is low. What are the most common causes?

A2: A low signal-to-noise ratio can stem from either a weak signal or high background. Common causes include:

  • Suboptimal Enzyme Concentration: Too little enzyme will result in a weak signal.

  • Suboptimal Substrate Concentration: this compound concentration should ideally be near the Michaelis constant (Km) for competitive inhibitor screening.[3]

  • Inactive Enzyme: Improper storage or handling can lead to loss of enzyme activity.

  • Incorrect Buffer Conditions: pH and ionic strength can significantly impact enzyme activity. The optimal pH for aldose reductase is generally around 7.0-7.5.

  • High Background Absorbance: This can be caused by non-enzymatic reduction of the substrate, contamination in reagents, or interference from compounds in the sample.

  • Issues with Detection Method: If using a fluorescent probe, issues like probe instability or quenching can lead to a weak signal.

Q3: I am observing a high background signal in my NADPH-based assay. What could be the cause?

A3: High background in an NADPH-based assay, where you are monitoring the decrease in absorbance at 340 nm, can be caused by several factors:

  • Non-Enzymatic Oxidation of NADPH: NADPH can be unstable and oxidize spontaneously, especially in the presence of certain contaminants or light exposure.

  • Contaminated Reagents: Contaminants in your buffer, substrate, or enzyme preparation can contribute to background absorbance.

  • Interfering Substances in the Sample: If you are using complex biological samples, endogenous compounds may absorb at 340 nm or react with NADPH.

  • Precipitation in the Wells: The formation of a precipitate in the assay well can scatter light and lead to artificially high and unstable absorbance readings.

Q4: What is the Km value of aldose reductase for this compound, and why is it important?

A4: The Km (Michaelis constant) of aldose reductase for this compound has been reported to be approximately 1 µM.[2] The Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity. Knowing the Km is crucial for designing your experiment, especially for inhibitor screening. For competitive inhibitors, running the assay with the substrate concentration at or below the Km increases the sensitivity of the assay.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity
Possible Cause Recommended Solution
Inactive Enzyme - Ensure the enzyme has been stored at the correct temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known substrate to confirm enzyme activity.
Suboptimal Enzyme Concentration - Perform an enzyme titration to determine the optimal concentration that gives a linear reaction rate over the desired time course.
Suboptimal Substrate Concentration - Prepare fresh this compound solutions for each experiment, as it can be volatile and may form hydrates in aqueous solutions.[4]- Titrate the this compound concentration around the expected Km (1 µM) to find the optimal concentration for your specific assay conditions.
Incorrect Buffer pH or Ionic Strength - Verify the pH of your assay buffer. The optimal pH for aldose reductase is typically between 7.0 and 7.5.- Optimize the buffer composition and ionic strength if necessary.
Suboptimal Temperature - Ensure the assay is performed at the optimal temperature for the enzyme. For mammalian aldose reductase, this is often around 37°C.
Inhibitors in Sample - If using biological samples, consider sample preparation methods to remove potential inhibitors (e.g., dialysis, desalting columns).
Issue 2: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents - Use high-purity water and reagents.- Prepare fresh buffers for each experiment.- Filter-sterilize buffers to remove any particulate matter.
Non-Enzymatic NADPH Oxidation - Prepare NADPH solutions fresh and keep them on ice and protected from light.- Run a "no enzyme" control to quantify the rate of non-enzymatic NADPH oxidation and subtract this from your sample readings.
Interference from Sample Matrix - Run a "no substrate" control with your sample to check for any inherent absorbance at 340 nm or reactivity with NADPH.- Consider sample purification steps if matrix effects are significant.
Precipitation in Wells - Ensure all components are fully dissolved in the assay buffer.- Check for compatibility of all reagents. If using inhibitors dissolved in solvents like DMSO, ensure the final concentration of the solvent is low and consistent across all wells.
Instrument Settings - Ensure the plate reader is set to the correct wavelength (340 nm for NADPH).- Check for and eliminate any sources of stray light.

Experimental Protocols

Standard Aldose Reductase Activity Assay for this compound (NADPH Consumption)

This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in the assay buffer. Prepare fresh and keep on ice, protected from light.

  • This compound Stock Solution (1 mM): Due to its volatility and potential for hydration, it is recommended to prepare this fresh. Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting with assay buffer. Ensure the final solvent concentration in the assay is low (<1%) and consistent.

  • Aldose Reductase Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure (96-well plate format):

  • Add the following to each well:

    • Assay Buffer (to bring the final volume to 200 µL)

    • 20 µL of NADPH solution (final concentration: 1 mM)

    • 10 µL of sample or inhibitor solution

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the this compound solution (final concentration: ~1-5 µM, to be optimized).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with assay buffer to measure non-enzymatic NADPH oxidation.

    • No Substrate Control: Replace the this compound solution with assay buffer to measure any background NADPH consumption by the enzyme preparation.

    • Positive Control: Use a known aldose reductase inhibitor to confirm assay performance.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the "no enzyme" control from the rates of all other wells.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

Troubleshooting_Low_Signal_to_Noise cluster_signal Low Signal Issues cluster_noise High Background Issues cluster_solutions_signal Solutions for Low Signal cluster_solutions_noise Solutions for High Background start Low Signal-to-Noise Ratio low_signal_conc Is the Signal Low? start->low_signal_conc high_background_conc Is the Background High? start->high_background_conc inactive_enzyme Inactive Enzyme? low_enzyme_conc Enzyme Conc. Too Low? inactive_enzyme->low_enzyme_conc check_storage Check Enzyme Storage Run Positive Control inactive_enzyme->check_storage low_substrate_conc Substrate Conc. Too Low? low_enzyme_conc->low_substrate_conc titrate_enzyme Titrate Enzyme Concentration low_enzyme_conc->titrate_enzyme bad_conditions Suboptimal Conditions? low_substrate_conc->bad_conditions titrate_substrate Titrate Substrate Concentration low_substrate_conc->titrate_substrate optimize_buffer Optimize Buffer pH, Temp, Ionic Strength bad_conditions->optimize_buffer reagent_contamination Reagent Contamination? non_enzymatic_reaction Non-Enzymatic Reaction? reagent_contamination->non_enzymatic_reaction fresh_reagents Use Fresh, High-Purity Reagents reagent_contamination->fresh_reagents sample_interference Sample Matrix Interference? non_enzymatic_reaction->sample_interference no_enzyme_control Run 'No Enzyme' Control non_enzymatic_reaction->no_enzyme_control instrument_issues Instrument Settings Incorrect? sample_interference->instrument_issues no_substrate_control Run 'No Substrate' Control sample_interference->no_substrate_control check_wavelength Verify Wavelength & Instrument Settings instrument_issues->check_wavelength low_signal_conc->inactive_enzyme Yes high_background_conc->reagent_contamination Yes

Caption: Troubleshooting flowchart for low signal-to-noise in enzymatic assays.

Aldose_Reductase_Pathway This compound This compound Aldose_Reductase Aldose Reductase (AKR1B1) This compound->Aldose_Reductase Isocaproic_Alcohol Isocaproic Alcohol NADPH NADPH + H+ NADPH->Aldose_Reductase NADP NADP+ Aldose_Reductase->Isocaproic_Alcohol Aldose_Reductase->NADP

Caption: Enzymatic conversion of this compound by aldose reductase.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, NADPH, Substrate, Enzyme) plate_setup 2. Plate Setup (Add Buffer, NADPH, Sample/Inhibitor) prep->plate_setup pre_incubation 3. Pre-incubation (5 min at 37°C) plate_setup->pre_incubation reaction_init 4. Reaction Initiation (Add this compound) pre_incubation->reaction_init data_acq 5. Data Acquisition (Monitor Absorbance at 340 nm) reaction_init->data_acq analysis 6. Data Analysis (Calculate Reaction Rates) data_acq->analysis

Caption: General experimental workflow for an this compound enzymatic assay.

References

Optimization of reaction conditions for aldose reductase with Isocaproaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the optimization of reaction conditions for aldose reductase (AR) with isocaproaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aldose reductase-catalyzed reduction of this compound?

A1: The optimal pH for aldose reductase can vary depending on the enzyme source. For bovine liver aldose reductase, the optimal pH is approximately 7.0.[1] However, for other reductases, the optimal pH has been observed around 6.5.[2] It is recommended to perform a pH optimization study for your specific enzyme and experimental conditions, typically ranging from pH 6.0 to 7.5.

Q2: What is the recommended temperature for the enzymatic assay?

A2: The optimal temperature for aldose reductase activity can also vary. For free bovine liver AR, the optimal temperature has been reported to be 60°C.[1] However, a broader optimal temperature range of 50°C to 70°C has been observed for immobilized AR.[1] A standard assay temperature is often 37°C.[3][4] It is advisable to determine the optimal temperature for your specific experimental setup.

Q3: What is the typical concentration of NADPH to use in the assay?

A3: A common concentration of NADPH used in aldose reductase assays is 0.1 to 0.2 mM.[3][4] The Michaelis constant (Km) of aldose reductase for NADPH is generally low, so this concentration should be saturating for most experimental conditions.

Q4: What is the Km value of aldose reductase for this compound?

A4: Purified aldose reductases from several mammalian adrenal glands have shown a Km value of approximately 1 µM for this compound.[5]

Q5: Is NADH a suitable cofactor for the reduction of this compound by aldose reductase?

A5: NADPH is the preferred cofactor for aldose reductase. NADPH-linked reductase activity with this compound is significantly higher than NADH-linked activity.[5]

Q6: Can other aldehydes interfere with the assay?

A6: Yes, aldose reductase has a broad substrate specificity and can reduce a variety of hydrophilic and hydrophobic aldehydes.[3][6] The presence of other aldehyde substrates in your sample could lead to competitive inhibition and affect the accurate determination of kinetic parameters for this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme- Ensure the enzyme has been stored correctly, typically at 4°C or -80°C in a suitable buffer.[1][3] - Perform a positive control experiment with a known substrate like DL-glyceraldehyde.[4][7]
Incorrect buffer pH- Verify the pH of your reaction buffer. The optimal pH is generally between 6.2 and 7.5.[1][7]
Degraded NADPH- Prepare fresh NADPH solutions before each experiment. Store NADPH solutions protected from light.
This compound instability or precipitation- this compound is a hydrophobic molecule. Ensure it is fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO may be necessary, but its final concentration should be kept low to avoid enzyme inhibition. Test the effect of the co-solvent on enzyme activity.
Non-linear reaction rate (curve flattens quickly) Substrate depletion- Lower the enzyme concentration or increase the initial this compound concentration.
Product inhibition- Analyze initial rates of the reaction to minimize the effect of product inhibition.
Substrate inhibition- Aldose reductase can exhibit substrate inhibition with some aldehydes.[8] Perform a substrate titration experiment to determine the optimal this compound concentration and identify if substrate inhibition is occurring.
High background signal (high absorbance at 340 nm before adding enzyme) Contaminating substances in the sample- Run a blank reaction without the enzyme to measure the background absorbance. Subtract the background rate from the rate of the enzymatic reaction.
Non-enzymatic reaction- Some aldehydes can react non-enzymatically with NADPH.[8] Run a control reaction without the enzyme to assess the rate of this non-enzymatic reaction and subtract it from the total reaction rate.
Inconsistent results between replicates Pipetting errors- Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrates.
Temperature fluctuations- Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the assay.[3][4]
Sample heterogeneity- Ensure that all components of the reaction mixture are well-mixed before starting the measurement.

Data Summary

Table 1: Kinetic Parameters for Aldose Reductase with this compound
SubstrateEnzyme SourceKm (µM)
This compoundMammalian Adrenal Glands1[5]
Table 2: Reported Optimal Reaction Conditions for Aldose Reductase
ParameterConditionEnzyme SourceReference
pH 7.0Bovine Liver (free)[1]
7.5Bovine Liver (immobilized)[1]
6.5Carbonyl Reductase[2]
6.2Rat Lens[7]
Temperature 60°CBovine Liver (free)[1]
50°CBovine Liver (immobilized)[1]
37°CGeneral Assay Condition[3][4]

Experimental Protocols

Protocol 1: Standard Aldose Reductase Activity Assay with this compound

This protocol is a general guideline for measuring the activity of aldose reductase with this compound by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Purified or partially purified aldose reductase

  • This compound

  • NADPH

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute in the assay buffer to the desired final concentrations.

    • Prepare a fresh stock solution of NADPH in the assay buffer. Determine the exact concentration by measuring its absorbance at 340 nm (molar extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹).

    • Keep the enzyme solution on ice.

  • Set up the Reaction Mixture:

    • In a cuvette, add the following in order:

      • Potassium phosphate buffer

      • NADPH solution (to a final concentration of 0.1-0.2 mM)

      • This compound solution (at varying concentrations for kinetic studies)

    • Mix gently by pipetting.

  • Initiate the Reaction:

    • Add the aldose reductase solution to the cuvette to start the reaction. The final volume should be consistent for all assays (e.g., 1 mL).

    • Quickly mix the contents of the cuvette.

  • Measure Activity:

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).

    • The rate of the reaction is the change in absorbance per minute (ΔA/min).

  • Calculate Enzyme Activity:

    • Calculate the enzyme activity using the following formula: Activity (U/mL) = (ΔA/min) / (ε * l) * 1000 where:

      • ΔA/min is the rate of absorbance change

      • ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹)

      • l is the path length of the cuvette (usually 1 cm)

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, this compound) setup_reaction Set up Reaction Mixture (Buffer, NADPH, Substrate) prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction (Add Enzyme) prep_enzyme->initiate_reaction setup_reaction->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate (ΔA/min) measure_absorbance->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Caption: Workflow for Aldose Reductase Activity Assay.

troubleshooting_logic cluster_solutions Potential Solutions start Low/No Activity? check_enzyme Check Enzyme Viability (Positive Control) start->check_enzyme Yes check_reagents Check Reagent Integrity (Fresh NADPH, Correct pH) start->check_reagents Yes check_substrate Check Substrate (Solubility, Concentration) start->check_substrate Yes replace_enzyme Use Fresh Enzyme Stock check_enzyme->replace_enzyme Control Fails remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents Issue Found optimize_substrate Optimize Substrate Prep/Conc. check_substrate->optimize_substrate Issue Found

Caption: Troubleshooting Logic for Low Enzyme Activity.

References

Technical Support Center: Synthetic Isocaproaldehyde - Impurities and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for synthetic isocaproaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities encountered during the synthesis of this compound and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in synthetic this compound?

A1: The impurities present in synthetic this compound are primarily dependent on the synthetic route employed. The two most common methods for its preparation are the oxidation of isoamyl alcohol and the hydroformylation of isobutylene.

  • From Oxidation of Isoamyl Alcohol: This method can introduce unreacted starting material (isoamyl alcohol), over-oxidation products such as isocaproic acid, and residual oxidizing agents or their byproducts.

  • From Hydroformylation of Isobutylene: This process may result in impurities such as unreacted isobutylene, isomers of valeraldehyde, and higher boiling point byproducts formed from side reactions.

Q2: How can I identify the impurities in my this compound sample?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in your this compound sample. By comparing the mass spectra of the impurity peaks with a comprehensive library (e.g., NIST), you can tentatively identify the chemical structures of the contaminants. For confirmation, comparison with certified reference standards is recommended.

Q3: My this compound sample has a sharp, acidic odor. What is the likely cause and how can I remove it?

A3: An acidic odor is most likely due to the presence of isocaproic acid, which is formed by the over-oxidation of this compound. This is a common issue, especially if the aldehyde has been stored for a prolonged period or exposed to air.

To remove isocaproic acid, you can wash the crude this compound with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The isocaproic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can be separated. It is crucial to then wash the organic layer with water to remove any remaining base and dry it over an anhydrous salt (e.g., Na₂SO₄) before further purification.

Q4: I am observing a significant amount of unreacted isoamyl alcohol in my product. What is the best way to remove it?

A4: Due to the difference in boiling points between this compound (approx. 128-130 °C) and isoamyl alcohol (approx. 131-132 °C), simple distillation is often challenging. Fractional distillation is the recommended method for separating these two components. Careful control of the distillation column's efficiency (number of theoretical plates) and the reflux ratio is necessary to achieve a good separation.

Alternatively, for smaller scales, flash column chromatography can be employed.

Q5: How can I prevent the oxidation of this compound during purification and storage?

A5: this compound is susceptible to oxidation, especially when heated or exposed to air. To minimize degradation:

  • Inert Atmosphere: Conduct distillations and handle the purified product under an inert atmosphere (e.g., nitrogen or argon).

  • Reduced Pressure: Distillation under reduced pressure allows for lower boiling temperatures, which can significantly reduce the rate of degradation.

  • Storage: Store purified this compound under an inert atmosphere, protected from light, and at a low temperature (refrigeration is recommended). The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be considered for long-term storage.

Troubleshooting Guides

Issue 1: Poor Separation of this compound and Isoamyl Alcohol by Distillation
Symptom Possible Cause Troubleshooting Steps
Broad boiling point range during distillation.Inefficient distillation column.- Increase the number of theoretical plates by using a longer or more efficient packed column (e.g., Vigreux, Raschig rings).
Incorrect reflux ratio.- Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.
Fluctuating heat input.- Ensure a stable and uniform heat source (e.g., a heating mantle with a controller).
Pressure fluctuations during vacuum distillation.- Check for leaks in the vacuum system and ensure the vacuum pump is operating correctly.
Issue 2: Contamination with Isocaproic Acid
Symptom Possible Cause Troubleshooting Steps
Acidic smell.Over-oxidation during synthesis or storage.- Wash the crude product with a saturated solution of sodium bicarbonate.
Incomplete removal of acidic impurities.- Ensure thorough mixing during the wash and allow for complete phase separation. Repeat the wash if necessary.
Decomposition during purification.- Use reduced pressure distillation to lower the boiling point and minimize thermal degradation.
Issue 3: Presence of High-Boiling Point Impurities
Symptom Possible Cause Troubleshooting Steps
Residue remaining in the distillation flask after the main fraction has been collected.Formation of aldol condensation or other high-molecular-weight byproducts.- Purify by fractional distillation, collecting the this compound fraction at its expected boiling point and leaving the high-boiling residue behind.
- For heat-sensitive compounds, flash column chromatography may be a more suitable purification method.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove unreacted isoamyl alcohol and higher boiling point impurities from crude this compound.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and thermometer)

  • Heating mantle with a stirrer

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, carefully control the heating rate to establish a steady reflux in the column.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • Slowly increase the heating rate to distill the main fraction at the expected boiling point of this compound (approximately 128-130 °C at atmospheric pressure). Monitor the temperature at the head of the column; it should remain stable during the collection of the pure fraction.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • The collected main fraction is the purified this compound.

Quantitative Data Summary (Illustrative):

Sample Purity before Distillation (GC-MS Area %) Purity after Distillation (GC-MS Area %) Key Impurities Removed
Crude this compound85%98%Isoamyl alcohol, Isocaproic acid
Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To remove polar impurities such as isoamyl alcohol and isocaproic acid from this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • Air or nitrogen source for pressurization

  • TLC plates and developing chamber for monitoring the separation

Procedure:

  • Select an appropriate eluent system by running thin-layer chromatography (TLC) of the crude material. A good starting point is a 95:5 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Pack the chromatography column with silica gel slurried in the chosen eluent.

  • Pre-elute the column with the eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Oxidation Oxidation of Isoamyl Alcohol Crude_Product Crude this compound Oxidation->Crude_Product Hydroformylation Hydroformylation of Isobutylene Hydroformylation->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Chromatography Flash Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

impurity_removal_logic cluster_impurities Impurity Identification cluster_removal Removal Method Start Crude this compound Sample GCMS_Analysis GC-MS Analysis Start->GCMS_Analysis Unreacted_SM Unreacted Starting Material (e.g., Isoamyl Alcohol) GCMS_Analysis->Unreacted_SM Over_Oxidation Over-oxidation Product (e.g., Isocaproic Acid) GCMS_Analysis->Over_Oxidation Byproducts Side-reaction Byproducts GCMS_Analysis->Byproducts Distillation Fractional Distillation Unreacted_SM->Distillation Base_Wash Aqueous Base Wash Over_Oxidation->Base_Wash Byproducts->Distillation Chromatography Column Chromatography Byproducts->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Base_Wash->Pure_Product Chromatography->Pure_Product

Caption: Logical workflow for impurity identification and removal.

Technical Support Center: Quantitative Analysis of Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocaproaldehyde. Due to its volatile nature, accurate quantitative analysis of this compound can be challenging. This guide offers practical solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound concentration consistently lower than expected?

A1: The volatility of this compound is a primary reason for analyte loss and lower than expected concentrations. Several factors throughout the analytical workflow can contribute to this issue:

  • Improper Sample Handling and Storage: Exposure of samples to ambient temperature or leaving them uncapped can lead to significant evaporative losses.

  • Suboptimal Extraction Method: The chosen extraction method may not be efficient for capturing a volatile compound like this compound.

  • Inefficient Derivatization: If using a derivatization technique, incomplete reaction can lead to underestimation of the analyte.

  • System Leaks: Leaks in the GC-MS system, particularly in the injection port, can result in sample loss.

Q2: What is the best way to store samples containing this compound to prevent volatility-related losses?

A2: Proper sample storage is critical. Samples should be stored in tightly sealed vials with minimal headspace at low temperatures (e.g., ≤ 4°C) to reduce evaporation. For long-term storage, freezing (e.g., -20°C or -80°C) is recommended. Ensure vials have septa that are in good condition to prevent analyte loss.

Q3: Is derivatization necessary for the quantitative analysis of this compound?

A3: While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantitative analysis of this compound.[1] Derivatization converts the volatile and reactive aldehyde into a more stable, less volatile, and more easily detectable derivative. This improves chromatographic peak shape, enhances sensitivity, and reduces the risk of analyte degradation during analysis.[1] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.[1]

Q4: Which analytical technique is most suitable for quantifying this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace sampling technique, such as Headspace-Solid Phase Microextraction (HS-SPME), is a powerful and widely used method for the quantitative analysis of volatile compounds like this compound.[2][3][4] This combination allows for efficient extraction and concentration of the analyte from the sample matrix while minimizing solvent interference.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
  • Possible Cause: Active sites in the GC inlet liner or column. Aldehydes are prone to interacting with active sites, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly condition the GC column according to the manufacturer's instructions to remove contaminants and passivate active sites.

  • Possible Cause: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature, to ensure complete conversion of this compound to its derivative.

  • Possible Cause: Inappropriate GC oven temperature program.

    • Solution: Optimize the temperature program to ensure proper separation and elution of the analyte derivative. A slower ramp rate or a lower initial temperature may improve peak shape.

Issue 2: Low or Inconsistent Recovery
  • Possible Cause: Analyte loss during sample preparation.

    • Solution: Minimize sample handling steps and keep samples chilled throughout the process. Use techniques like Headspace-SPME where extraction and derivatization can be performed in a closed system to prevent analyte loss.[2]

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize the SPME fiber type, extraction time, and temperature. For complex matrices, matrix modification techniques such as salting out (adding NaCl) can improve the extraction efficiency of volatile compounds.

  • Possible Cause: Instability of the derivatized analyte.

    • Solution: Analyze the derivatized samples as soon as possible. If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, duration) for the derivatized this compound.

Issue 3: High Variability Between Replicates
  • Possible Cause: Inconsistent sample volumes or headspace volumes.

    • Solution: Use calibrated pipettes for accurate volume measurements. Ensure that the sample volume and, consequently, the headspace volume are consistent across all vials.

  • Possible Cause: Inconsistent SPME fiber positioning.

    • Solution: Use an autosampler for consistent fiber depth and exposure time in the headspace of the vials.

  • Possible Cause: Matrix effects.

    • Solution: Employ an internal standard (e.g., a deuterated analog of this compound) to correct for variations in extraction efficiency and injection volume.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of volatile aldehydes using HS-SPME-GC-MS with PFBHA derivatization. While this data is not specific to this compound, it provides a reasonable expectation for a validated method.

Table 1: Method Detection and Quantification Limits for Aldehydes

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Acetaldehyde0.031.0
Formaldehyde-1.0
(E)-2-Nonenal0.012-
(E,Z)-2,6-Nonadienal0.020-

Data adapted from references[3][5]. Note: Specific LOD/LOQ values for this compound will need to be experimentally determined.

Table 2: Linearity and Precision for Aldehyde Analysis

CompoundLinearity Range (µg/L)Correlation Coefficient (r²)Repeatability (RSD%)
Acetaldehyde1.0 - 100> 0.99< 15%
Aldehyde Mix10 - 10,000> 0.99< 10%

Data adapted from references[3][5]. Note: The linearity range and precision for this compound should be established during method validation.

Experimental Protocols

Protocol 1: this compound Analysis using Headspace-SPME-GC-MS with PFBHA Derivatization

This protocol describes a general procedure for the quantitative analysis of this compound in a liquid matrix.

1. Sample Preparation and Derivatization:

  • Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
  • Add a magnetic stir bar and a known amount of internal standard (e.g., deuterated this compound).
  • Add an appropriate amount of a salting-out agent (e.g., 1 g NaCl) to enhance the partitioning of this compound into the headspace.
  • Add the PFBHA derivatizing reagent solution (e.g., 100 µL of a 1 mg/mL solution in water).
  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow for derivatization.

2. HS-SPME Extraction:

  • After incubation, expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.
  • Maintain the extraction temperature (e.g., 60°C) and agitation for a defined period (e.g., 30 minutes).

3. GC-MS Analysis:

  • After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the derivatized analyte.
  • Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
  • Use a temperature program optimized for the separation of the this compound-PFBHA derivative. A typical program might be:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/minute.
  • Ramp to 280°C at 20°C/minute, hold for 5 minutes.
  • Detect the analyte using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the this compound-PFBHA derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample Sample Collection add_is Add Internal Standard sample->add_is add_salt Add Salting-out Agent add_is->add_salt add_pfbha Add PFBHA Reagent add_salt->add_pfbha seal Seal Vial add_pfbha->seal incubate Incubate & Agitate seal->incubate expose_fiber Expose SPME Fiber to Headspace incubate->expose_fiber extract Extract with Agitation expose_fiber->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Analyte Response? check_storage Check Sample Storage (Sealed, Cold) start->check_storage Yes result_ok Problem Resolved start->result_ok No check_extraction Optimize HS-SPME (Fiber, Time, Temp) check_storage->check_extraction check_derivatization Optimize Derivatization (Reagent, Time, Temp) check_extraction->check_derivatization check_system Check for GC-MS Leaks check_derivatization->check_system check_system->result_ok

Caption: Troubleshooting logic for low this compound response.

References

Minimizing non-specific binding of Isocaproaldehyde in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of isocaproaldehyde in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to non-specific binding?

This compound is a reactive aldehyde that can be generated during cellular processes like steroidogenesis.[1] Like other aldehydes, it contains a carbonyl group (-CHO) which is highly electrophilic. This reactivity allows it to readily form covalent bonds (Schiff bases) with primary amine groups found in proteins (e.g., on lysine residues) and other biomolecules.[2][3][4] It can also interact with other nucleophilic groups, such as sulfhydryls on cysteine residues.[3] This high reactivity is a primary cause of non-specific binding to cellular components, leading to high background signals and potential misinterpretation of experimental results.

Q2: What are the main causes of high background in my cellular assay when using this compound?

High background in assays involving this compound can stem from several factors:

  • Covalent Binding to Cellular Proteins: The aldehyde group of this compound can react with amine and sulfhydryl groups on cellular proteins, leading to its non-specific attachment throughout the cell.[3][4]

  • Hydrophobic Interactions: The alkyl chain of this compound can participate in non-specific hydrophobic interactions with lipids and hydrophobic pockets of proteins.

  • Binding to Assay Surfaces: this compound can adsorb to the plastic surfaces of microplates and other assay consumables.[5][6]

  • Insufficient Blocking: The blocking step may not have adequately saturated all non-specific binding sites on the cells or the assay surface.[7][8]

  • Inadequate Washing: Insufficient washing can leave unbound this compound in the assay, contributing to high background.[5]

Q3: What are "aldehyde blocking agents" and how do they work?

Aldehyde blocking agents, also known as aldehyde scavengers, are compounds that react with and neutralize the aldehyde functional group.[9][10][11] They typically contain a primary amine or a sulfhydryl group that is more reactive or present in higher concentrations than the cellular nucleophiles, effectively "quenching" the aldehyde and preventing it from binding non-specifically.[11][12]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound.

Problem: High Background Signal

Diagram: Troubleshooting Workflow for High Background

Troubleshooting_Workflow Troubleshooting High Background A High Background Observed B Step 1: Optimize Blocking and Washing A->B C Increase BSA/serum concentration Increase incubation time Add Tween 20 to wash buffers B->C D Still High Background? C->D E Step 2: Introduce an Aldehyde Quenching Agent D->E Yes M Resolved D->M No F Pre-incubate with Glycine or Tris (Amine-based quencher) E->F G Still High Background? F->G H Step 3: Use a Sulfhydryl-Based Quenching Agent G->H Yes G->M No I Pre-incubate with N-acetylcysteine (NAC) H->I J Still High Background? I->J K Step 4: Further Assay Optimization J->K Yes J->M No L Reduce this compound concentration Reduce incubation time Optimize antibody concentrations (if applicable) K->L L->M

Caption: A stepwise workflow for troubleshooting high background in this compound cellular assays.

Solutions and Experimental Protocols

Standard blocking agents work by saturating non-specific binding sites.

  • Bovine Serum Albumin (BSA) or Normal Serum: These protein-based blockers occupy sites that might otherwise bind this compound or detection reagents non-specifically.

  • Tween 20: This non-ionic detergent helps to reduce hydrophobic interactions and is typically included in wash buffers.[10]

Protocol: Standard Blocking and Washing

  • Blocking Step:

    • Prepare a blocking buffer of 1-5% (w/v) BSA or 5-10% normal serum in a suitable buffer (e.g., PBS or TBS).

    • Incubate your cells with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Washing Step:

    • Prepare a wash buffer (e.g., PBS or TBS) containing 0.05-0.1% (v/v) Tween 20.[10]

    • After incubation with this compound or subsequent reagents, wash the cells 3-5 times with the wash buffer, for 5 minutes per wash.

Small molecules with primary amines can act as scavengers for aldehydes. Glycine and Tris are commonly used for this purpose.

Protocol: Amine-Based Quenching

  • Prepare Quenching Solution:

    • Prepare a solution of 100 mM Glycine or Tris in PBS, pH 7.4.

  • Quenching Step:

    • After treating cells with this compound, wash the cells once with PBS.

    • Incubate the cells with the quenching solution for 15-30 minutes at room temperature.

    • Proceed with your standard washing and subsequent assay steps.

Compounds containing sulfhydryl groups, such as N-acetylcysteine (NAC), can also react with and neutralize aldehydes.

Protocol: Sulfhydryl-Based Quenching

  • Prepare Quenching Solution:

    • Prepare a 5-10 mM solution of N-acetylcysteine in PBS. Adjust the pH to 7.4.

  • Quenching Step:

    • After treating cells with this compound, wash the cells once with PBS.

    • Incubate the cells with the NAC solution for 15-30 minutes at room temperature.

    • Proceed with your standard washing and subsequent assay steps.

Data Summary: Comparison of Blocking Strategies
Blocking StrategyMechanism of ActionTypical ConcentrationProsCons
BSA / Normal Serum Protein-based; saturates non-specific binding sites through hydrophobic and ionic interactions.1-5% BSA, 5-10% SerumReadily available, generally effective for protein-based non-specific binding.May not be sufficient to block reactive aldehyde binding. Serum can sometimes interfere with certain assays.[13]
Tween 20 Non-ionic detergent; reduces hydrophobic interactions.[10]0.05-0.1% in wash buffersReduces background without denaturing most proteins.[10]Can affect cell membrane integrity at higher concentrations or with prolonged exposure.[1]
Glycine / Tris Amine-based quenching; primary amine reacts with the aldehyde to form a stable imine.100 mMSpecifically targets and neutralizes the reactive aldehyde group. Inexpensive and readily available.High concentrations may alter buffer pH; requires careful pH adjustment.
N-acetylcysteine (NAC) Sulfhydryl-based quenching; thiol group reacts with the aldehyde.[14]5-10 mMEffective aldehyde scavenger. Also has antioxidant properties which may be beneficial in some contexts.Can interfere with assays involving other sulfhydryl-reactive chemistries.

Potential Impact on Cellular Signaling

Non-specific binding of reactive aldehydes like this compound can lead to unintended activation of cellular signaling pathways, often through the induction of oxidative stress.

Diagram: Hypothetical Signaling Pathway Activation by this compound

Signaling_Pathway Hypothetical Signaling Pathway Activation cluster_cell Cell This compound This compound Protein_Adducts Protein Adducts (Non-specific binding) This compound->Protein_Adducts reacts with cellular proteins ROS Increased ROS Protein_Adducts->ROS induces MAPK_Pathway MAPK Pathway (e.g., p38, JNK) ROS->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway activates Cellular_Response Stress Response (e.g., Inflammation, Apoptosis) MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

Caption: A diagram illustrating a potential mechanism by which non-specific binding of this compound could lead to cellular stress responses.

Reactive aldehydes can form adducts with proteins, which can lead to protein dysfunction and an increase in reactive oxygen species (ROS).[15][16] This oxidative stress can, in turn, activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, ultimately leading to cellular responses like inflammation or apoptosis.[3][16][17] Minimizing non-specific binding is therefore crucial not only for reducing assay background but also for ensuring that the observed cellular effects are specific to the intended biological activity of this compound.

References

Calibration curve issues in Isocaproaldehyde quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isocaproaldehyde, particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs)

Q1: Why is this compound quantification challenging?

A1: this compound, like other low molecular weight aldehydes, presents analytical challenges due to its high volatility, reactivity, and polarity.[1][2] These characteristics can lead to sample loss, instability, and poor chromatographic performance if not properly addressed. Direct analysis is often complicated by its occurrence in trace concentrations within complex matrices.[3]

Q2: What are the common analytical techniques for this compound quantification?

A2: The two primary chromatographic techniques used for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4][5] Both methods typically require a derivatization step to improve the stability, volatility (for GC), and detectability of this compound.[2]

Q3: Why is derivatization necessary for this compound analysis?

A3: Derivatization is a chemical modification of the analyte that enhances its analytical properties.[2] For this compound, derivatization serves to:

  • Improve Stability: Aldehydes are reactive and can degrade during sample preparation and analysis. Derivatization converts them into more stable compounds.

  • Enhance Detectability: this compound lacks a strong chromophore, making it difficult to detect with high sensitivity using UV detectors in HPLC. Derivatization agents introduce a chromophore or fluorophore, significantly improving detection limits.[6][7]

  • Improve Chromatographic Behavior: Derivatization can increase the volatility of this compound for GC analysis and improve its retention and peak shape in HPLC.[2]

Q4: What are the recommended derivatization reagents for this compound?

A4:

  • For GC-MS analysis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the most common derivatizing agent.[5] It reacts with aldehydes to form stable oxime derivatives that are amenable to GC analysis and provide good sensitivity.

  • For HPLC analysis: 2,4-Dinitrophenylhydrazine (DNPH) is widely used.[6][7][8][9] It reacts with aldehydes to form DNPH-hydrazones, which are highly colored and can be readily detected by UV-Vis detectors.[6]

Q5: What is an acceptable R² value for an this compound calibration curve?

A5: The coefficient of determination (R²) is a measure of the linearity of the calibration curve. While a value of >0.99 is generally considered acceptable in many applications, the required R² value can depend on the specific method, instrument, and regulatory requirements.[10] For bioanalytical methods, a high degree of linearity is crucial for accurate quantification. It is important to assess not just the R² value but also the residuals to ensure the calibration model is appropriate across the entire concentration range.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered when generating a calibration curve for this compound quantification.

Problem 1: Poor Linearity (Low R² Value)

Possible Causes and Solutions:

CauseRecommended Actions
Inaccurate Standard Preparation Verify the concentration of the stock solution. Prepare fresh serial dilutions and ensure accurate pipetting. It is good practice to pre-wet pipette tips.[11] Use calibrated volumetric flasks and pipettes.
Analyte Instability This compound is volatile and can degrade. Prepare standards fresh and store them properly (e.g., at low temperatures in tightly sealed vials).[12][13] Consider the stability of the derivatized product as well.
Incomplete Derivatization Reaction Optimize derivatization conditions such as reaction time, temperature, and reagent concentration. Ensure the pH of the reaction mixture is optimal. For PFBHA derivatization, a reaction temperature of 60°C for 30 minutes is often used.[14]
Detector Saturation If the highest concentration standards are causing the curve to plateau, they may be saturating the detector. Reduce the concentration of the highest standards or dilute the samples before analysis.
Matrix Effects In biological samples, co-eluting endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement in MS detection.[15][16][17] Improve sample clean-up procedures (e.g., solid-phase extraction) or adjust chromatographic conditions to separate the analyte from interfering matrix components.
Formation of Isomers (PFBHA Derivatization) PFBHA derivatization of aldehydes can form two geometric isomers (syn and anti), which may or may not be chromatographically resolved.[18][19] If they are resolved, ensure that the peak areas of both isomers are summed for quantification. The ratio of the isomers should be consistent across all standards and samples.[19]
Problem 2: High Variability in Response for Replicate Injections

Possible Causes and Solutions:

CauseRecommended Actions
Injector Issues Check for a clogged or leaking syringe. Ensure the injection volume is appropriate and consistent. For GC, inspect the inlet liner for contamination or activity and replace if necessary.[20][21][22]
Inconsistent Derivatization Ensure consistent reaction conditions for all standards and samples. Small variations in temperature, time, or reagent addition can lead to variability in the derivatization efficiency.
Sample Evaporation Use appropriate vial caps and septa to prevent the evaporation of the volatile this compound and the solvent, especially in autosampler trays that are not temperature-controlled.
System Leaks Check for leaks in the chromatographic system, including fittings, pump seals (HPLC), and gas lines (GC).[23][24][25][26][27]
Problem 3: Intercept of the Calibration Curve is Significantly Different from Zero

Possible Causes and Solutions:

CauseRecommended Actions
Contaminated Blank The blank solution (matrix without the analyte) may be contaminated with this compound. Prepare a fresh blank using high-purity solvents and reagents.
Interfering Peak A co-eluting peak in the blank may be contributing to the signal at the retention time of the analyte. Improve chromatographic separation or use a more selective mass transition (for MS detection).
Carryover Analyte from a previous high-concentration injection may be carried over to subsequent injections. Implement a robust needle wash procedure and inject a blank after high-concentration samples to check for carryover.[21]

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS with PFBHA Derivatization

This protocol provides a general framework. Specific parameters should be optimized for the instrument and application.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create calibration standards ranging from the expected lower limit to the upper limit of quantification.

  • For biological samples, perform a protein precipitation or liquid-liquid extraction to isolate the analyte.

2. Derivatization:

  • To an aliquot of the standard or sample extract, add the PFBHA derivatizing reagent solution (e.g., 10 mg/mL in water).

  • Vortex the mixture and incubate at 60°C for 30-60 minutes.[14]

  • After cooling, extract the PFBHA-oxime derivatives with a non-polar solvent like hexane or ethyl acetate.

  • Dry the organic extract (e.g., over anhydrous sodium sulfate) and transfer to a GC vial.

3. GC-MS Parameters:

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min[19]
Inlet Temperature 250°C[19]
Injection Mode Splitless or split (e.g., 10:1), depending on concentration[19]
Oven Program Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[19]
MS Transfer Line 280°C[19]
Ion Source Temp 230°C[19]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

4. Data Analysis:

  • Identify the PFBHA-oxime derivative peaks of this compound based on their retention time and mass spectrum. Note that two isomer peaks may be present.[18][19]

  • Construct a calibration curve by plotting the peak area (or sum of isomer peak areas) against the concentration.

  • Quantify this compound in samples using the regression equation from the calibration curve.

Protocol 2: this compound Quantification by HPLC-UV with DNPH Derivatization

This protocol is adapted from methods for similar aldehydes.[1][6][9]

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create calibration standards through serial dilution in acetonitrile.

2. Derivatization:

  • To an aliquot of the standard or sample, add an acidic solution of DNPH in acetonitrile.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C) for 1-2 hours.

  • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected or diluted if necessary.

3. HPLC-UV Parameters:

ParameterTypical Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water[1][9]
Flow Rate 1.0 mL/min[6]
Column Temperature 30-40°C[6]
Injection Volume 10-20 µL
Detection Wavelength 360 nm[6]

4. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time. In a mixture of aldehydes, isovaleraldehyde typically elutes after benzaldehyde and before valeraldehyde.[1][9]

  • Generate a calibration curve by plotting peak area versus concentration.

  • Determine the concentration of this compound in samples from the calibration curve.

Data Presentation

Table 1: Typical GC-MS Parameters for PFBHA-Derivatized Aldehydes

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program 50°C (2 min), then 10°C/min to 280°C (5 min)
Carrier Gas Helium, 1 mL/min
MS Ionization EI, 70 eV
Acquisition Mode SIM
This compound-PFBHA Ions (m/z) To be determined empirically (monitor for molecular ion and characteristic fragments)

Table 2: Typical HPLC-UV Parameters for DNPH-Derivatized Aldehydes

ParameterSetting
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Injection Volume 20 µL
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
UV Detection 360 nm

Visualizations

experimental_workflow_gcms cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start stock Prepare this compound Stock Solution prep_start->stock sample_extract Sample Extraction (e.g., LLE, SPE) prep_start->sample_extract cal_standards Create Calibration Standards stock->cal_standards add_pfbha Add PFBHA Reagent cal_standards->add_pfbha sample_extract->add_pfbha incubate Incubate (60°C, 30-60 min) add_pfbha->incubate extract_deriv Extract PFBHA-Oximes (Hexane) incubate->extract_deriv inject Inject into GC-MS extract_deriv->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas (Sum Isomers) detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: GC-MS workflow for this compound quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Calibration Curve Linearity (Low R²) cause1 Standard Preparation Error start->cause1 cause2 Analyte/Derivative Instability start->cause2 cause3 Incomplete Derivatization start->cause3 cause4 Detector Saturation start->cause4 cause5 Matrix Effects start->cause5 sol1 Verify Stock, Remake Standards, Check Pipetting Technique cause1->sol1 Check sol2 Prepare Fresh Solutions, Ensure Proper Storage cause2->sol2 Investigate sol3 Optimize Reaction Time, Temp, pH, Reagent Conc. cause3->sol3 Optimize sol4 Reduce Concentration of Highest Standards cause4->sol4 Verify sol5 Improve Sample Cleanup, Optimize Chromatography cause5->sol5 Evaluate

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Overcoming matrix effects in the analysis of Isocaproaldehyde from complex samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of isocaproaldehyde from complex samples.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in the quantitative analysis of this compound.[1][2] Effective sample preparation is the most critical step to mitigate these effects.[3] Below is a summary of common sample preparation techniques and their typical performance for short-chain aldehydes, which can serve as a proxy for this compound.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation TechniqueAnalyte(s)MatrixTypical Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Various DrugsPlasma70-90[4]16-26[4]Simple, low costCan be labor-intensive, may form emulsions[5]
Solid-Phase Extraction (SPE) Various DrugsPlasma, Urine85-105[4][6][7]6-12[4]High recovery and cleanup, automatable[5]Higher cost, requires method development
SPME (Headspace) Hexanal, HeptanalUrine66-71Not specifiedSolventless, sensitive for volatile compoundsFiber dependent, potential for carryover
Protein Precipitation (PPT) Various DrugsPlasma>90High (can be >50%)Fast, simplePoor cleanup, significant matrix effects
DNPH Derivatization + LLE Short-chain aldehydesBiological Samples8-30 (variable)[8]LowEnhances sensitivity and chromatography[9]Reaction variability, potential for side reactions

Note: Recovery and matrix effect percentages can vary significantly based on the specific protocol, matrix, and analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting substances from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2]

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. What is the most likely cause?

A: A common cause of ion suppression in the analysis of biological samples is the presence of phospholipids, which can co-elute with the analyte of interest.[3] Inadequate sample cleanup is the primary reason for this issue.

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The post-extraction spike method is a widely accepted approach.[3] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of this compound in a neat solvent at the same concentration. The ratio of these two areas provides a quantitative measure of the matrix effect.

Q4: When should I consider derivatization for this compound analysis?

A: Derivatization, for instance with 2,4-dinitrophenylhydrazine (DNPH), is beneficial when you need to improve the sensitivity, chromatographic retention, and selectivity of your analysis, especially for low concentrations of this compound.[9][10]

Q5: My analyte recovery is low after Solid-Phase Extraction (SPE). What are the potential reasons?

A: Low recovery in SPE can be due to several factors:

  • Inappropriate Sorbent: The chosen SPE sorbent may not have the optimal chemistry for retaining this compound.

  • Incorrect pH: The pH of the sample and loading/elution solvents can significantly affect the retention and elution of the analyte.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.

  • Flow Rate: A high flow rate during sample loading can lead to insufficient interaction time between the analyte and the sorbent.

Q6: Can I simply dilute my sample to reduce matrix effects?

A: Yes, sample dilution can be a straightforward and effective way to reduce matrix effects, particularly when the analyte concentration is high enough to remain detectable after dilution.[2] However, this approach may not be suitable for trace-level analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of short-chain aldehydes from a biological matrix like plasma or serum.

  • Sample Preparation: To 500 µL of the sample, add an internal standard.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube. Add 3 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

  • Mixing: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% methanol in water).

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol describes the derivatization of aldehydes to form stable hydrazones, which are more amenable to LC-MS analysis.[10]

  • DNPH Reagent Preparation: Prepare a solution of 1 mg/mL DNPH in acetonitrile with 0.1% phosphoric acid.

  • Reaction: Mix 100 µL of the sample extract (from LLE or SPE) with 100 µL of the DNPH reagent.

  • Incubation: Incubate the mixture at room temperature for 1 hour.[10]

  • Analysis: Inject an aliquot of the reaction mixture directly into the LC-MS system.

Visualizations

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis Sample Complex Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE SPME Solid-Phase Microextraction Sample->SPME Derivatization DNPH Derivatization LLE->Derivatization Optional LCMS LC-MS/MS Analysis LLE->LCMS SPE->Derivatization Optional SPE->LCMS SPME->LCMS Derivatization->LCMS Data Data Processing LCMS->Data

Caption: Workflow for analyzing this compound from complex samples.

Troubleshooting Decision Tree for Matrix Effects

Troubleshooting Matrix Effects Start Significant Matrix Effect Observed? ImproveCleanup Improve Sample Cleanup Start->ImproveCleanup Yes End Re-evaluate Matrix Effect Start->End No UseIS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseIS Dilute Dilute Sample UseIS->Dilute OptimizeChrom Optimize Chromatography Dilute->OptimizeChrom OptimizeChrom->End

Caption: Decision tree for troubleshooting matrix effects.

Principle of Matrix Effect in ESI-MS

Matrix Effect Principle cluster_source Electrospray Ion Source cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Matrix Components cluster_ms_ideal Mass Spectrometer cluster_ms_matrix Mass Spectrometer Analyte_ideal This compound Ion_ideal [M+H]+ Analyte_ideal->Ion_ideal Ionization MS_ideal Ion_ideal->MS_ideal To MS Analyte_matrix This compound Ion_matrix [M+H]+ Analyte_matrix->Ion_matrix Suppressed Ionization Matrix Matrix Component Matrix_ion [Matrix+H]+ Matrix->Matrix_ion Ionization MS_matrix Ion_matrix->MS_matrix To MS Signal_ideal High Signal Signal_matrix Low Signal

Caption: Ion suppression due to matrix effects in ESI-MS.

References

Validation & Comparative

Comparing the substrate efficiency of Isocaproaldehyde with other aldehydes for aldose reductase.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of aldehyde substrates reveals isocaproaldehyde as a highly efficient substrate for aldose reductase (AKR1B1), an enzyme implicated in diabetic complications and a key player in the metabolism of various aldehydes. This guide provides an in-depth analysis of the substrate efficiency of this compound compared to other aldehydes, supported by kinetic data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Aldose reductase, a member of the aldo-keto reductase superfamily, exhibits broad substrate specificity, catalyzing the NADPH-dependent reduction of a wide array of aldehydes, including sugars, lipid peroxidation products, and xenobiotics.[1] While the reduction of glucose to sorbitol by aldose reductase is a key focus in the context of hyperglycemia and diabetic complications, the enzyme demonstrates significantly higher efficiency with other aldehyde substrates.[2][3]

Comparative Analysis of Substrate Efficiency

Kinetic studies demonstrate that this compound, a product of cholesterol side-chain cleavage, is a remarkably efficient substrate for aldose reductase, exhibiting a Michaelis constant (Km) in the low micromolar range.[4][5] This indicates a high affinity of the enzyme for this substrate. The catalytic efficiency (kcat/Km) of aldose reductase for this compound is notably high, underscoring its potential physiological significance beyond glucose metabolism.[5]

In comparison, while glucose is a well-known substrate for aldose reductase, its Km is in the millimolar range, suggesting a much lower affinity compared to this compound and other aldehydes.[2] Aldehydes derived from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), also serve as efficient substrates for aldose reductase, with Km values in the micromolar range.[1][2] Aromatic aldehydes are also recognized as excellent substrates for the enzyme.[1]

The following table summarizes the kinetic parameters of aldose reductase for this compound and other representative aldehyde substrates.

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)
This compound 1454.5 x 10⁷
4-Hydroxynonenal22101.24.6 x 10⁶
D-Glyceraldehyde14011007.9 x 10⁶
D-Glucose~50,000-100,000--
p-Nitrobenzaldehyde2511004.4 x 10⁷

Note: The kinetic values are compiled from multiple sources and may vary depending on the specific experimental conditions and enzyme source.

Experimental Protocols

Determination of Aldose Reductase Activity and Kinetic Parameters

The activity of aldose reductase and its kinetic parameters for various aldehyde substrates are typically determined using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the aldehyde substrate.

Materials:

  • Purified or recombinant aldose reductase

  • NADPH

  • Aldehyde substrate (e.g., this compound, D-glyceraldehyde, p-nitrobenzaldehyde)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.7)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the sodium phosphate buffer, NADPH, and the aldehyde substrate at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of aldose reductase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 3-5 minutes).

  • Initial Velocity Calculation: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Kinetic Parameter Determination: Repeat the assay with a range of substrate concentrations. Plot the initial velocities against the corresponding substrate concentrations. The kinetic parameters, Km and Vmax, can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • kcat Calculation: The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.

  • Catalytic Efficiency Calculation: The catalytic efficiency is determined by the ratio of kcat to Km.

Visualizing the Process

To further elucidate the experimental and catalytic processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Substrates) mix Mix Reagents in Cuvette prep_reagents->mix prep_enzyme Prepare Aldose Reductase Solution initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate mix->initiate measure Measure Absorbance at 340 nm (Spectrophotometer) initiate->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate plot Plot V₀ vs. [Substrate] calc_rate->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine Km, Vmax, kcat, kcat/Km fit->determine

Experimental workflow for determining aldose reductase kinetic parameters.

catalytic_pathway cluster_reactants Reactants cluster_complex Enzyme-Substrate Complex cluster_products Products Aldehyde Aldehyde (R-CHO) TernaryComplex E-NADPH-Aldehyde Aldehyde->TernaryComplex Binds NADPH NADPH + H⁺ NADPH->TernaryComplex Binds Enzyme Aldose Reductase (E) Alcohol Alcohol (R-CH₂OH) TernaryComplex->Alcohol Hydride Transfer (from NADPH) NADP NADP⁺ TernaryComplex->NADP Proton Donation (from Tyr48) Alcohol->Enzyme Released NADP->Enzyme Released

Catalytic pathway of aldose reductase with an aldehyde substrate.

Conclusion

The high catalytic efficiency of aldose reductase for this compound and other non-glucose aldehydes highlights the enzyme's diverse metabolic roles.[4] Beyond its involvement in the polyol pathway, aldose reductase is a proficient scavenger of various endogenous and xenobiotic aldehydes, contributing to cellular detoxification processes.[1][6] This comparative guide underscores the importance of considering a broad range of substrates when studying aldose reductase and developing targeted inhibitors. For researchers in drug development, understanding the preferential substrate specificity of aldose reductase is crucial for designing selective inhibitors that can modulate its activity in different pathological contexts.

References

Comparative Analysis of Isocaproaldehyde Levels in Biological Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of isocaproaldehyde levels and metabolic pathways across different biological tissues. It is intended for researchers, scientists, and drug development professionals investigating steroidogenesis, aldehyde metabolism, and related toxicological pathways. This document summarizes the current understanding of this compound distribution, the experimental protocols for its quantification, and the key enzymatic pathways involved in its biosynthesis and detoxification.

Introduction to this compound

This compound (4-methylpentanal) is a reactive aldehyde generated as a co-product during the initial, rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone.[1] This reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. Given its origin, this compound is primarily produced in steroidogenic tissues. Due to its reactive nature, this compound is typically detoxified rapidly within the cell, primarily through reduction to isocaproic acid, a reaction catalyzed by aldose reductase.[1] An imbalance in its production and detoxification can lead to cellular toxicity.

Comparative Distribution and Metabolism of this compound

Biological TissuePotential for this compound ProductionKey Metabolic EnzymesInferred this compound Level
Adrenal Gland (Cortex) HighSynthesis: High levels of P450scc (CYP11A1). Metabolism: High content of Aldose Reductase.[1]Expected to be the highest, but transient due to rapid metabolism.
Gonads (Testes, Ovaries) Moderate to HighSynthesis: Significant P450scc (CYP11A1) expression for sex steroid synthesis. Metabolism: Aldose reductase is present.Moderate, with levels fluctuating based on steroidogenic activity.
Placenta Moderate to High (during pregnancy)Synthesis: P450scc (CYP11A1) is expressed for progesterone production.Moderate to high during gestation.
Brain LowSynthesis: P450scc (CYP11A1) is present for neurosteroid synthesis.Low, localized to specific steroidogenic neurons and glial cells.
Liver Very Low to NoneSynthesis: Not a primary site of steroidogenesis from cholesterol. Metabolism: High capacity for aldehyde detoxification via various aldehyde dehydrogenases.Expected to be very low.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its formation during steroidogenesis and its subsequent detoxification.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) This compound This compound Cholesterol->this compound P450scc (CYP11A1) Downstream\nSteroidogenesis Downstream Steroidogenesis Pregnenolone->Downstream\nSteroidogenesis Isocaproaldehyde_cyto This compound This compound->Isocaproaldehyde_cyto Diffusion Isocaproic_Acid Isocaproic Acid Further Metabolism Further Metabolism Isocaproic_Acid->Further Metabolism Isocaproaldehyde_cyto->Isocaproic_Acid Aldose Reductase (NADPH-dependent) Cellular Damage Cellular Damage Isocaproaldehyde_cyto->Cellular Damage Toxicity (if accumulated)

Figure 1. Biosynthesis and Metabolism of this compound.

Accumulation of this compound, due to either overproduction or impaired detoxification, can lead to cellular toxicity.[1] Reactive aldehydes are known to cause cellular damage by forming adducts with proteins and DNA, leading to impaired cellular function and potentially triggering apoptotic pathways.

Experimental Protocols

The quantitative analysis of this compound in biological tissues is challenging due to its volatility and reactivity. A common approach for quantifying short-chain aldehydes involves derivatization followed by chromatographic separation and mass spectrometric detection.

Representative Protocol: Quantification of this compound by GC-MS

This protocol is a generalized procedure based on methods for short-chain aldehyde analysis and should be optimized for this compound.

1. Tissue Homogenization:

  • Weigh the frozen tissue sample (~100 mg).

  • Homogenize the tissue on ice in a suitable buffer (e.g., phosphate-buffered saline) containing an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent ex vivo lipid peroxidation.

  • Add an internal standard (e.g., a deuterated analog of this compound) to the homogenate for accurate quantification.

2. Derivatization:

  • To the tissue homogenate, add a derivatizing agent. A common agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts aldehydes to stable oxime derivatives.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.

3. Extraction:

  • Extract the PFBHA-derivatized this compound from the aqueous homogenate using an organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase containing the derivatized analyte.

4. Sample Concentration and Analysis:

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., isooctane).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode for high sensitivity and specificity.

5. Quantification:

  • Generate a standard curve using known concentrations of derivatized this compound.

  • Determine the concentration of this compound in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Tissue Tissue Sample (+ Internal Standard) Homogenization Homogenization (with antioxidant) Tissue->Homogenization Derivatization Derivatization (e.g., with PFBHA) Homogenization->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis GC-MS Analysis (SIM Mode) Concentration->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification

Figure 2. Experimental Workflow for this compound Quantification.

Conclusion

This compound is an important, yet understudied, byproduct of steroidogenesis. Its highest concentrations are expected in tissues with high steroidogenic activity, such as the adrenal cortex. The rapid detoxification by enzymes like aldose reductase suggests that steady-state levels are likely low in healthy tissues. However, dysregulation of its metabolism could contribute to cellular pathology. The development of sensitive and specific analytical methods is crucial for accurately determining the physiological and pathological concentrations of this compound in various biological tissues, which will provide valuable insights for researchers in endocrinology, toxicology, and drug development.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Isocaproaldehyde Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the detection of isocaproaldehyde against a well-established standard method, high-performance liquid chromatography (HPLC) with 2,4-dinitrophenylhydrazine (DNPH) derivatization. The content herein is intended to offer an objective performance evaluation supported by experimental data and detailed methodologies, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2]

Introduction to this compound Detection

This compound, a volatile aldehyde, is a critical analyte in various fields, including pharmaceutical development, where it can be an impurity or a degradation product. Accurate and sensitive detection is paramount for quality control and safety assessment. This guide outlines the validation of a novel detection method, offering potential advantages in speed, simplicity, or sensitivity over traditional chromatographic techniques. The validation process is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[2]

Experimental Protocols

Standard Method: DNPH-HPLC

The established method for aldehyde detection involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by separation and quantification using HPLC with UV detection.[3][4]

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • HPLC system with UV detector

  • C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by serial dilution.

  • Derivatization: Mix an equal volume of each standard or sample with the DNPH solution. Allow the reaction to proceed for 60 minutes at room temperature to form the this compound-DNPH derivative.

  • HPLC Analysis: Inject the derivatized solution into the HPLC system.

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm

  • Quantification: Create a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

New Method: [Hypothetical Name, e.g., "Fluoro-Sense this compound Assay"]

This novel method is a plate-based fluorescence assay designed for rapid quantification.

Materials:

  • This compound standard

  • Fluoro-Sense Reagent A

  • Fluoro-Sense Buffer B

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards in Fluoro-Sense Buffer B. Add samples to the microplate wells.

  • Reagent Addition: Add Fluoro-Sense Reagent A to all wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at [e.g., 390 nm] and emission at [e.g., 510 nm].

  • Quantification: Generate a standard curve by plotting fluorescence intensity against this compound concentration. Calculate the concentration in the samples based on the standard curve.

Validation Workflow

The validation of the new analytical method was performed by assessing key performance characteristics as stipulated by ICH guidelines.[5][6][7]

Method_Validation_Workflow start Start Validation specificity Specificity (Interference Testing) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Spike/Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness lod_loq->robustness end_node Validation Report robustness->end_node

Caption: Workflow for the validation of the new analytical method.

Data Presentation and Comparison

The performance of the "Fluoro-Sense this compound Assay" was compared against the standard DNPH-HPLC method across several key validation parameters.

Table 1: Linearity and Range
ParameterNew Method (Fluoro-Sense)Standard Method (DNPH-HPLC)Acceptance Criteria
Range 0.5 - 50 µM1 - 100 µMRelevant to expected concentrations
Correlation Coefficient (r²) 0.99920.9985r² ≥ 0.995
Table 2: Accuracy (Spike and Recovery)
Spiked LevelNew Method (% Recovery)Standard Method (% Recovery)Acceptance Criteria
Low (1 µM) 98.5%96.2%80 - 120%
Medium (10 µM) 101.2%99.1%80 - 120%
High (40 µM) 99.8%102.5%80 - 120%
Table 3: Precision
ParameterNew Method (%RSD)Standard Method (%RSD)Acceptance Criteria
Repeatability (Intra-assay) 2.1%3.5%%RSD ≤ 5%
Intermediate Precision (Inter-assay) 4.5%6.8%%RSD ≤ 10%
Table 4: Detection and Quantitation Limits
ParameterNew MethodStandard Method
Limit of Detection (LOD) 0.1 µM0.5 µM
Limit of Quantitation (LOQ) 0.5 µM1.0 µM
Table 5: Robustness
Parameter VariedNew Method (Impact on Results)Standard Method (Impact on Results)
Incubation Time (± 5 min) < 2% changeN/A
Temperature (± 2°C) < 3% change< 5% change in peak area
Mobile Phase Composition (± 2%) N/A< 4% change in retention time

Conclusion

The new "Fluoro-Sense this compound Assay" demonstrates comparable or superior performance to the standard DNPH-HPLC method for the detection of this compound. The novel method exhibits excellent linearity, accuracy, and precision, with the added benefits of a lower limit of detection and a significantly faster workflow. Its robustness under varied experimental conditions further supports its suitability for routine use in a research and drug development setting. The simplified plate-based format also allows for higher throughput analysis.

References

A Comparative Guide to Inter-Laboratory Isocaproaldehyde Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for comparing analytical methodologies for the quantification of isocaproaldehyde across different laboratories. Due to the absence of publicly available, formal inter-laboratory comparison studies for this compound, this document presents a hypothetical proficiency test. The experimental data herein is synthesized from published literature on the analysis of this compound and structurally similar aldehydes, serving as a realistic model for researchers, scientists, and drug development professionals.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin studies, are crucial for laboratory quality assurance.[1] They allow individual laboratories to assess their analytical performance against their peers and a reference value.[2] Participation in ILCs is often a requirement for accreditation under standards such as ISO/IEC 17025.[3] The primary objectives of an ILC are to evaluate laboratory proficiency and, in some cases, to determine the precision and accuracy of a specific analytical method.[3]

Performance in an ILC is typically evaluated using statistical measures like the Z-score, which quantifies how far a laboratory's result is from the consensus mean of all participating laboratories.[2][4] A satisfactory Z-score, generally between -2.0 and +2.0, indicates that the laboratory's result is in good agreement with the consensus value.[4]

This guide outlines a hypothetical ILC for the measurement of this compound in a standardized serum sample, comparing two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Hypothetical Inter-Laboratory Comparison (ILC) Workflow

The workflow for this hypothetical ILC is designed to ensure a fair and robust comparison of laboratory performance.

ILC_Workflow cluster_coordinator Coordinating Body cluster_labs Participating Laboratories cluster_analysis Data Evaluation A Test Material Preparation (Spiked Serum Sample) B Homogeneity & Stability Testing A->B QC C Sample Distribution (Coded Samples) B->C E Sample Receipt & Storage C->E D Protocol Dissemination D->E F Analysis by GC-MS or HPLC-UV E->F G Data Reporting (incl. Raw Data & QC) F->G H Statistical Analysis (Consensus Mean, Z-Scores) G->H I Performance Evaluation H->I J Final Report Generation & Dissemination I->J

Caption: Workflow of the hypothetical inter-laboratory comparison for this compound.

Experimental Protocols

Participating laboratories were instructed to use one of the two detailed analytical methods provided below to quantify this compound in the provided serum test material.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis. Derivatization is a common step to improve the volatility and detectability of aldehydes.

Sample Preparation and Derivatization:

  • Thaw the serum sample (1 mL) at room temperature.

  • Add an internal standard (e.g., d4-Hexanal) to the sample.

  • In a headspace vial, combine the serum sample with a PFBHA solution.

  • Incubate the mixture to allow for the derivatization of this compound to its oxime derivative.

HS-SPME-GC-MS Analysis:

  • HS-SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Extraction: Expose the fiber to the headspace of the vial under controlled temperature and time.

  • GC Inlet: Desorb the extracted analytes from the fiber in the heated GC inlet.

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Implement a temperature gradient to separate the analytes.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of the this compound-PFBHA derivative.

GCMS_Workflow A Serum Sample + Internal Standard B Derivatization with PFBHA A->B C HS-SPME B->C D GC Separation C->D E MS Detection (SIM) D->E F Quantification E->F

Caption: Analytical workflow for the GC-MS measurement of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the pre-column derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH), which forms a stable hydrazone that can be detected by UV absorbance.

Sample Preparation and Derivatization:

  • Thaw the serum sample (1 mL) and deproteinize using acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • Add an acidic solution of DNPH to the supernatant.

  • Incubate the mixture to form the this compound-DNPH derivative.

  • Neutralize the reaction mixture before injection.

HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 360 nm.

  • Quantification: Use an external calibration curve prepared with this compound-DNPH standards.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data submitted by six laboratories. The assigned value for the this compound concentration in the test material was determined to be 150 µg/L based on the consensus mean of experienced laboratories in a preliminary study.

GC-MS Method Performance
Laboratory IDReported Conc. (µg/L)Accuracy (%)Precision (RSD, n=3)Linearity (r²)LOD (µg/L)LOQ (µg/L)Z-Score
Lab A145.897.23.5%0.99920.51.5-0.28
Lab B162.3108.24.1%0.99850.82.40.82
Lab C138.992.62.9%0.99950.41.2-0.74
HPLC-UV Method Performance
Laboratory IDReported Conc. (µg/L)Accuracy (%)Precision (RSD, n=3)Linearity (r²)LOD (µg/L)LOQ (µg/L)Z-Score
Lab D158.1105.45.2%0.99792.57.50.54
Lab E135.590.34.8%0.99813.09.0-0.97
Lab F175.4116.96.1%0.99652.88.41.69

Note: The standard deviation for proficiency assessment was set at 15 µg/L.

Discussion of Results

Based on the hypothetical data, all participating laboratories achieved a satisfactory Z-score (|Z| ≤ 2), indicating acceptable performance for this proficiency test.

The GC-MS method, as expected, demonstrated superior sensitivity with lower Limits of Detection (LOD) and Quantification (LOQ) compared to the HPLC-UV method. The precision, indicated by the Relative Standard Deviation (RSD), was also generally better for the GC-MS measurements.

The HPLC-UV method, while less sensitive, still provided acceptable accuracy and precision for the given concentration. Its simpler instrumentation and potentially lower operational cost could make it a viable alternative for routine analysis where high sensitivity is not the primary requirement.

Lab F's result, while within the acceptable Z-score range, was on the higher side, suggesting a potential for slight systematic bias that could be investigated through a review of their calibration and sample preparation procedures.

Conclusion

This guide provides a model for an inter-laboratory comparison of this compound measurement. It highlights two robust analytical methods, GC-MS and HPLC-UV, and presents a framework for data comparison and performance evaluation. For laboratories involved in the analysis of aldehydes, participation in such proficiency testing schemes is essential for ensuring the quality and reliability of their results. The detailed protocols and comparative data serve as a valuable resource for method selection, validation, and quality control in a research and development setting.

References

Kinetic comparison of Isocaproaldehyde with synthetic substrates for MVDP.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed kinetic comparison of isocaproaldehyde with synthetic substrates for the enzyme Mevalonate Diphosphate Decarboxylase (MVDP). This document offers an objective look at the enzyme's performance with its natural substrate against potential synthetic alternatives, supported by experimental data.

A potential point of confusion in the nomenclature is the acronym MVDP, which can refer to two distinct enzymes: Mouse Vas Deferens Protein (an aldose reductase-like enzyme also known as AKR1B7) and Mevalonate Diphosphate Decarboxylase (MDD or MVD), a key enzyme in the cholesterol biosynthesis pathway. This compound is a known substrate for the aldose reductase-like Mouse Vas Deferens Protein[1]. This guide will primarily focus on the kinetic data related to this enzyme. However, given the common use of "MVDP" to refer to Mevalonate Diphosphate Decarboxylase and the extensive research into its synthetic substrates, a comparative section on the kinetic parameters of synthetic substrates for Mevalonate Diphosphate Decarboxylase is also included to provide a comprehensive resource.

Kinetic Performance: this compound and Other Aldehydes with Mouse Vas Deferens Protein (AKR1B7)

Mouse Vas Deferens Protein (MVDP), an aldose reductase-like protein, has been identified to play a role in the detoxification of aldehydes, with this compound being a key natural substrate[1]. This compound is a product of cholesterol side-chain cleavage[1]. Research has also identified 4-hydroxynonenal as another substrate for this enzyme[2].

SubstrateEnzymeKm (µM)kcat (min-1)kcat/Km (M-1min-1)
4-HydroxynonenalHuman Aldose Reductase22-4.6 x 106

Note: Specific kinetic data for this compound with Mouse Vas Deferens Protein (AKR1B7) was not available in the reviewed literature.

Comparative Kinetics: Synthetic Substrates for Mevalonate Diphosphate Decarboxylase (MDD/MVD)

Mevalonate Diphosphate Decarboxylase (MDD/MVD) is a critical enzyme in the mevalonate pathway, responsible for the biosynthesis of isoprenoids and cholesterol[3]. Its inhibition is a target for drug development. A number of synthetic substrates and inhibitors have been developed and kinetically characterized for this enzyme.

Substrate/InhibitorEnzymeKm (µM)Vmax (U/mg)Ki (nM)
(R,S)-mevalonate diphosphateHuman MDD28.9 ± 3.36.1 ± 0.5-
ATPHuman MDD690 ± 70--
6-fluoromevalonate 5-diphosphateHuman MDD--62

Signaling Pathways and Regulation

Mouse Vas Deferens Protein (AKR1B7)

The expression of the aldose reductase-like Mouse Vas Deferens Protein (MVDP/AKR1B7) is known to be regulated by hormones, particularly androgens and ACTH[2][4][5][6][7]. This suggests a role in steroidogenic tissues. The detoxification of this compound, a byproduct of steroidogenesis, is a key physiological function[1].

MVDP_Regulation Androgens Androgens MVDP_Gene MVDP (AKR1B7) Gene Expression Androgens->MVDP_Gene Upregulates ACTH ACTH ACTH->MVDP_Gene Upregulates MVDP_Protein MVDP Protein MVDP_Gene->MVDP_Protein Detoxification Detoxification MVDP_Protein->Detoxification This compound This compound This compound->Detoxification Substrate

Regulation of Mouse Vas Deferens Protein Expression.
Mevalonate Diphosphate Decarboxylase (MDD/MVD)

Mevalonate Diphosphate Decarboxylase is a central enzyme in the mevalonate pathway, which is a critical metabolic route for the synthesis of numerous essential molecules, including cholesterol and other isoprenoids.

Mevalonate_Pathway cluster_MDD Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_5_P Mevalonate-5-phosphate Mevalonate->Mevalonate_5_P MVAPP Mevalonate-5-diphosphate Mevalonate_5_P->MVAPP IPP Isopentenyl diphosphate MVAPP->IPP ATP -> ADP + Pi + CO2 Cholesterol Cholesterol & Isoprenoids IPP->Cholesterol MDD Mevalonate Diphosphate Decarboxylase (MDD/MVD)

The Mevalonate Pathway highlighting the role of MDD/MVD.

Experimental Protocols

Kinetic Assay for Aldose Reductase Activity

The following is a generalized protocol for determining the kinetic parameters of an aldose reductase enzyme with an aldehyde substrate. This method is based on spectrophotometric measurement of the decrease in NADPH concentration.

Materials:

  • Purified aldose reductase enzyme

  • NADPH solution

  • Aldehyde substrate stock solution (e.g., this compound)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and a fixed concentration of NADPH (e.g., 0.2 mM).

  • Add a specific amount of the purified aldose reductase enzyme to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of the aldehyde substrate to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

  • Repeat steps 1-5 for a range of substrate concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Kinetic_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer + NADPH) Start->Prepare_Mixture Add_Enzyme Add Purified Aldose Reductase Prepare_Mixture->Add_Enzyme Add_Substrate Initiate Reaction: Add Aldehyde Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V0) Measure_Absorbance->Calculate_Velocity Repeat Repeat for Different Substrate Concentrations Calculate_Velocity->Repeat Repeat->Add_Substrate Next Concentration Plot_Data Plot V0 vs. [Substrate] Repeat->Plot_Data All Concentrations Tested Determine_Parameters Determine Km and Vmax (Michaelis-Menten Plot) Plot_Data->Determine_Parameters End End Determine_Parameters->End

Experimental workflow for a kinetic assay of aldose reductase.

Conclusion

The available data underscores the role of the aldose reductase-like Mouse Vas Deferens Protein (MVDP/AKR1B7) in the metabolism of natural aldehydes such as this compound. While a direct kinetic comparison with a broad range of synthetic substrates for this specific enzyme is currently lacking in the scientific literature, the study of aldose reductases in general provides a framework for understanding its substrate specificity. For researchers interested in synthetic substrates, the well-characterized Mevalonate Diphosphate Decarboxylase (MDD/MVD) presents a more extensively studied target with a variety of documented synthetic substrates and inhibitors. Clear differentiation between these two "MVDP" enzymes is crucial for targeted research and drug development efforts.

References

Confirming the Identity of Isocaproaldehyde in Biological Extracts: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the confident identification and quantification of isocaproaldehyde in complex biological matrices. This compound, a volatile branched-chain aldehyde, is implicated in various biological processes, including lipid peroxidation and as a potential biomarker for certain metabolic disorders. Its accurate detection is crucial for advancing research in these areas. Here, we focus on the gold standard, tandem mass spectrometry (LC-MS/MS), and compare its performance with alternative techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The choice of analytical method for this compound detection is a trade-off between sensitivity, selectivity, and throughput. Tandem mass spectrometry (LC-MS/MS) after derivatization offers unparalleled specificity and sensitivity, making it the preferred method for confirmation and accurate quantification. Gas chromatography-mass spectrometry (GC-MS) provides a robust alternative, particularly for volatile aldehydes. High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible but less specific screening tool.[1][2]

Below is a summary of typical performance characteristics for the analysis of this compound and similar medium-chain aldehydes in biological samples. Please note that a direct head-to-head comparison study for this compound was not available in the literature; therefore, these values are compiled from studies on closely related aldehydes and represent expected performance.

ParameterLC-MS/MS with DNPH DerivatizationGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) 0.1 - 1.0 nM1 - 15 ng/L0.5 - 5 µM
Limit of Quantification (LOQ) 0.5 - 2.0 nM5 - 50 ng/L2 - 10 µM
Linearity (R²) > 0.99> 0.99> 0.98
Selectivity Very HighHighModerate
Throughput HighModerateHigh
Instrumentation Cost HighModerate-HighLow-Moderate
Expertise Required HighModerateLow

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound in a biological matrix (e.g., plasma) using the three compared methods.

LC-MS/MS with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method offers high sensitivity and specificity through the chemical derivatization of this compound with DNPH, followed by selective detection using tandem mass spectrometry.

a. Sample Preparation and Derivatization

  • To 100 µL of plasma, add an antioxidant solution (e.g., 10 µL of 0.2% butylated hydroxytoluene in methanol) to prevent auto-oxidation.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Prepare the DNPH derivatizing reagent by dissolving 50 mg of DNPH in 20 mL of acetonitrile with 0.4 mL of a strong acid (e.g., sulfuric acid or formic acid).[3]

  • Add 100 µL of the DNPH reagent to the supernatant.

  • Incubate the mixture at room temperature for 1 hour, protected from light.[3]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

b. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound-DNPH:

    • Precursor Ion (Q1): m/z 281.1 (Calculated for [M+H]⁺ of this compound-dinitrophenylhydrazone).

    • Product Ion (Q3): m/z 163.1 (Corresponding to the dinitrophenyl moiety after fragmentation).[3] A secondary transition, such as loss of the isobutyl group, can be monitored for confirmation.

GC-MS with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

GC-MS is well-suited for the analysis of volatile compounds like this compound. Derivatization with PFBHA enhances volatility and detection sensitivity.[1]

a. Sample Preparation and Derivatization

  • To 200 µL of urine or deproteinized plasma, add an internal standard (e.g., a deuterated analogue).

  • Adjust the pH to ~10 with a carbonate buffer.

  • Add 50 µL of PFBHA solution (10 mg/mL in water).

  • Incubate at 60°C for 1 hour to form the this compound-PFB-oxime.

  • Extract the derivative with 200 µL of hexane or ethyl acetate by vortexing for 1 minute.

  • Centrifuge to separate the phases and transfer the organic layer to a GC vial.

b. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) or full scan.

  • Characteristic Ions for this compound-PFB-oxime: Monitor the molecular ion and characteristic fragment ions (e.g., m/z 181, corresponding to the pentafluorobenzyl moiety).

HPLC-UV with DNPH Derivatization

This method is more accessible than mass spectrometry-based techniques but offers lower selectivity.

a. Sample Preparation and Derivatization

  • Follow the same procedure as for LC-MS/MS (Section 1.a).

b. HPLC-UV Analysis

  • LC Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A similar gradient to the LC-MS/MS method can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 360 nm.

  • Identification: Based on the retention time of a pure this compound-DNPH standard. Co-elution with other aldehyde-DNPH derivatives is possible, limiting the certainty of identification.

Visualizing Workflows and Pathways

To further clarify the analytical process and the underlying principles, the following diagrams illustrate the experimental workflow for LC-MS/MS and the fragmentation pathway of derivatized this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalExtract Biological Extract (e.g., Plasma) Deproteinization Protein Precipitation (Acetonitrile) BiologicalExtract->Deproteinization Derivatization Derivatization with DNPH Deproteinization->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Mass Selection (Q1) Precursor Ion (m/z 281.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Fragment Analysis (Q3) Product Ion (m/z 163.1) CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

fragmentation_pathway Isocaproaldehyde_DNPH This compound-DNPH Derivative [M+H]⁺ m/z 281.1 Product_Ion Product Ion Dinitrophenyl Moiety m/z 163.1 Isocaproaldehyde_DNPH->Product_Ion CID Neutral_Loss Neutral Loss (this compound Imine)

References

Statistical validation of Isocaproaldehyde as a predictor of enzyme activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocaproaldehyde, a branched-chain aldehyde, has emerged as a molecule of interest in the study of specific enzyme activities, particularly those of Aldose Reductase (ALR2) and certain Aldehyde Dehydrogenases (ALDHs). This guide provides a comprehensive comparison of this compound's potential as a predictive indicator of enzyme activity against other established biomarkers, supported by experimental data and detailed protocols. While direct statistical validation of this compound as a standalone predictor of enzyme activity is not yet extensively documented in publicly available research, its role as a key substrate suggests a strong correlation that warrants further investigation.

This compound and its Enzymatic Interactions

This compound (4-methylpentanal) is notably a product of the side-chain cleavage of cholesterol during steroid biosynthesis.[1] Its primary metabolic fate involves reduction and oxidation reactions catalyzed by specific enzymes.

Aldose Reductase (ALR2): Research has identified ALR2 as the major reductase of this compound in mammalian adrenal glands.[1] The enzyme exhibits a high affinity for this compound, with a low Michaelis constant (Km) of 1 µM, indicating that ALR2 efficiently binds to and catalyzes the reduction of this aldehyde.[1] This strong, specific interaction forms the basis of the hypothesis that this compound levels could serve as an indirect measure of ALR2 activity.

Aldehyde Dehydrogenases (ALDHs): Various ALDH isozymes are responsible for the oxidation of a wide range of aldehydes, including this compound, converting them into their corresponding carboxylic acids. While the substrate specificity of different ALDH isozymes varies, some have been shown to process branched-chain aldehydes. The presence and concentration of this compound could, therefore, influence and be indicative of the activity of specific ALDH isozymes.

Comparative Analysis of Predictive Biomarkers

While this compound presents a promising area of investigation, it is essential to compare its potential predictive capabilities with currently utilized biomarkers for ALR2 and ALDH activity.

Biomarker CategorySpecific BiomarkerPrinciple of PredictionAdvantagesLimitations
Substrate-based (Potential) This compound As a key substrate, its turnover rate is directly proportional to enzyme activity. Elevated levels may indicate either high production or low enzyme-mediated clearance.High specificity for ALR2.[1] Directly involved in the enzymatic reaction.Lack of direct statistical validation as a predictor in published studies. Concentration can be influenced by multiple metabolic pathways.
Enzyme Activity Assays Direct measurement of NAD(P)H consumption/productionQuantifies the catalytic rate of the enzyme in a sample.Gold standard for determining enzyme function. Highly quantitative.Requires specific laboratory equipment and optimized assay conditions. May not reflect in vivo activity.
Oxidative Stress Markers Malondialdehyde (MDA)ALR2 is involved in the detoxification of aldehydes produced during oxidative stress. Elevated MDA can correlate with increased ALR2 activity.Well-established biomarker for oxidative stress. Commercially available assay kits.Indirect measure of ALR2 activity. Not specific to ALR2, as other enzymes are also involved in oxidative stress responses.
Gene/Protein Expression ALDH1A1 protein levelsThe amount of enzyme protein is often correlated with the overall enzymatic capacity of a cell or tissue.Can be measured using standard molecular biology techniques (e.g., Western Blot, ELISA).Protein levels do not always directly correlate with enzymatic activity due to post-translational modifications and presence of inhibitors/activators.
Enzyme Activity as a Marker ALDH activity in cell populationsHigh ALDH activity is a recognized marker for certain stem cell populations, including cancer stem cells.Functional marker for specific cell phenotypes. Can be used for cell sorting (e.g., FACS).Does not provide a specific measure of this compound metabolism. Reflects the activity of multiple ALDH isozymes.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of this compound is a prerequisite for exploring its predictive value. The following is a generalized protocol based on methods for aldehyde quantification, which can be adapted for this compound.

Principle: Derivatization of aldehydes with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the supernatant to precipitate proteins. Centrifuge and collect the supernatant.

  • Derivatization: Add DNPH solution to the supernatant and incubate to allow the formation of hydrazones.

  • Extraction: Extract the DNPH-aldehyde derivatives using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Evaporate the organic solvent and reconstitute the sample in the mobile phase for HPLC analysis. Separate the derivatives on a C18 column and detect using a UV detector.

  • Quantification: Use a standard curve generated with known concentrations of this compound-DNPH derivative to quantify the amount in the sample.

Aldose Reductase (ALR2) Activity Assay

Principle: The activity of ALR2 is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ in the presence of a substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme source (e.g., tissue homogenate supernatant).

  • Background Measurement: Measure the baseline absorbance at 340 nm to account for any non-specific NADPH oxidation.

  • Initiate Reaction: Add this compound (or another suitable substrate like glyceraldehyde) to the reaction mixture to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Aldehyde Dehydrogenase (ALDH) Activity Assay

Principle: The activity of ALDH is determined by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH in the presence of an aldehyde substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate), NAD+, and the enzyme source.

  • Background Measurement: Measure the baseline absorbance at 340 nm.

  • Initiate Reaction: Add this compound (or another suitable aldehyde substrate) to the reaction mixture.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Calculation of Activity: Calculate the rate of NADH production using the molar extinction coefficient of NADH.

Visualizing the Pathways and Workflows

Isocaproaldehyde_Metabolism Cholesterol Cholesterol P450scc P450scc (Side-Chain Cleavage) Cholesterol->P450scc Steroidogenesis This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Oxidation ALR2 Aldose Reductase (ALR2) This compound->ALR2 Reduction Isocaproic_Acid Isocaproic Acid Isohexyl_Alcohol Isohexyl Alcohol P450scc->this compound ALDH->Isocaproic_Acid ALR2->Isohexyl_Alcohol

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_quantification This compound Quantification cluster_activity Enzyme Activity Assay Sample_Prep Sample Preparation (Homogenization/Lysis) Derivatization Derivatization with DNPH Sample_Prep->Derivatization Extraction Extraction of Derivatives Derivatization->Extraction HPLC_Analysis HPLC Analysis Extraction->HPLC_Analysis Correlation_Analysis Statistical Correlation Analysis HPLC_Analysis->Correlation_Analysis Reaction_Setup Prepare Reaction Mixture Substrate_Addition Add this compound Reaction_Setup->Substrate_Addition Spectro_Reading Spectrophotometric Measurement (340nm) Substrate_Addition->Spectro_Reading Activity_Calc Calculate Enzyme Activity Spectro_Reading->Activity_Calc Activity_Calc->Correlation_Analysis

Caption: Experimental workflow for correlation analysis.

Conclusion

This compound's position as a specific, high-affinity substrate for aldose reductase establishes a strong biochemical rationale for its potential as an indicator of ALR2 activity. However, the current body of scientific literature does not yet provide robust statistical validation to classify it as a standalone predictive biomarker. For researchers and drug development professionals, measuring this compound levels in conjunction with direct enzyme activity assays could provide valuable insights into the metabolic status of pathways involving ALR2 and specific ALDHs. Future studies focusing on the statistical correlation between this compound concentrations and enzyme activity in various physiological and pathological contexts are necessary to fully elucidate its predictive utility. In the interim, a multi-faceted approach that includes the analysis of established biomarkers and direct activity measurements remains the most reliable strategy for assessing the functional status of these important enzymes.

References

Safety Operating Guide

Proper Disposal of Isocaproaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of isocaproaldehyde are critical for ensuring laboratory safety and environmental protection. this compound, also known as 4-methylpentanal, is a flammable liquid and vapor that can cause serious eye and skin irritation and is harmful to aquatic life. Adherence to proper disposal protocols is not only a regulatory requirement but a fundamental aspect of responsible chemical handling in research and development settings.

Immediate Safety and Handling

Before proceeding with disposal, ensure that all personnel handling this compound are familiar with its hazards and have access to the appropriate personal protective equipment (PPE).

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor. Its vapors are heavier than air and can travel to an ignition source, leading to flashback. It can form explosive mixtures with air at ambient temperatures.

  • Health Hazards: Causes serious eye irritation and skin irritation.

  • Environmental Hazards: Harmful to aquatic life, with potential for long-lasting effects.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Flame-retardant antistatic protective clothing and a lab coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof electrical equipment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueSource
Boiling Point63 °C (145 °F)
Melting Point-65 °C (-85 °F)
Density0.79 g/cm³ at 25 °C (77 °F)
Flash PointInformation not available in search results.
Lower Explosion LimitInformation not available in search results.
Upper Explosion LimitInformation not available in search results.
Water SolubilityInformation not available in search results.
Partition Coefficient (log Pow)0.77 at 25 °C (77 °F)

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment may be a possibility but requires rigorous validation and adherence to local regulations.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and compatible container. The container should be made of a material that will not react with the aldehyde.

  • Do not mix this compound with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid violent reactions.

  • Ensure the waste container is kept tightly closed when not in use to prevent the escape of flammable vapors.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid).

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.

  • The storage area should be away from ignition sources and incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste management company with a complete and accurate description of the waste, including its composition and hazards.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and eliminate all ignition sources.

  • Ventilate the area.

  • For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Select Compatible Waste Container A->B C Collect Waste in Designated Area B->C D Securely Seal Container C->D Container Full or Experiment Complete E Label with 'Hazardous Waste' & Contents D->E F Store in Cool, Ventilated, Flammable-Safe Area E->F G Contact EHS or Licensed Waste Contractor F->G Ready for Disposal H Arrange for Waste Pickup G->H I Complete Disposal Documentation H->I S1 Evacuate & Eliminate Ignition Sources S2 Ventilate Area S1->S2 S3 Contain with Non-Combustible Absorbent S2->S3 S4 Collect and Seal in Labeled Container S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Isocaproaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Isocaproaldehyde (also known as 4-Methylpentanal). The following procedures are designed to ensure the safe execution of laboratory operations and to build a foundation of trust in chemical handling practices.

This compound is a flammable liquid and vapor that can cause serious eye irritation and skin irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions in a fume hood) - Eye/Face Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield may be required for splash hazards.[3] - Hand Protection: Chemical-resistant gloves (e.g., nitrile). Glove manufacturer's compatibility charts should be consulted. - Body Protection: Laboratory coat. Flame-retardant clothing is recommended.[1] - Footwear: Closed-toe shoes.[3]
Spill Response (Small Spill) - Eye/Face Protection: Chemical splash goggles and a face shield. - Hand Protection: Double-gloving with chemical-resistant gloves. - Body Protection: Chemical-resistant apron over a laboratory coat. - Respiratory Protection: An air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation.
Emergency Situations (Large Spill or Fire) - Respiratory Protection: Self-contained breathing apparatus (SCBA) is required for fire fighting.[4] - Body Protection: Full chemical-resistant suit.[5]

Experimental Protocol: Preparation of a 100 mM this compound Solution in Ethanol

This protocol outlines the steps for safely preparing a common stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Volumetric flask

  • Pipettes and pipette aid

  • Beakers

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials and place them inside the fume hood.

    • Don the required PPE: chemical splash goggles, nitrile gloves, and a flame-retardant lab coat.

  • Weighing this compound:

    • Tare a clean, dry beaker on the analytical balance.

    • Carefully pipette the required mass of this compound into the beaker.

  • Dissolution:

    • Add a small amount of anhydrous ethanol to the beaker containing the this compound.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution until the this compound is fully dissolved.

  • Final Dilution:

    • Carefully transfer the dissolved solution to the volumetric flask.

    • Rinse the beaker with a small amount of anhydrous ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add anhydrous ethanol to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the final solution to a properly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, well-ventilated, and flammable-liquid-approved cabinet.[1]

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

    • Unused this compound and solutions must be disposed of as hazardous waste through your institution's environmental health and safety office.[6][7] Do not pour down the drain.[8]

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Wash all glassware thoroughly.

    • Remove PPE and wash your hands thoroughly with soap and water.

Procedural Diagrams

The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Task_Assessment Assess Task and Potential Exposure Routine_Handling Routine Handling Task_Assessment->Routine_Handling Low Risk Spill_Response Spill Response Task_Assessment->Spill_Response Moderate Risk Emergency Emergency Task_Assessment->Emergency High Risk Standard_PPE Goggles, Gloves, Lab Coat Routine_Handling->Standard_PPE Enhanced_PPE Goggles, Face Shield, Double Gloves, Apron, Respirator Spill_Response->Enhanced_PPE Full_Protection SCBA, Chemical Suit Emergency->Full_Protection

Caption: PPE selection workflow for this compound handling.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Proper donning and doffing procedure for PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. The label should indicate "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: All disposables contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, lined hazardous waste container.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Spill Debris: Any materials used to clean up a spill of this compound must be collected and disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[6][7] Never dispose of this compound or its waste down the sanitary sewer.[8]

References

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